2-[(3-Methylthiophen-2-yl)methoxy]pyrazine
Description
The exact mass of the compound 2-[(3-Methylthiophen-2-yl)methoxy]pyrazine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-[(3-Methylthiophen-2-yl)methoxy]pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(3-Methylthiophen-2-yl)methoxy]pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[(3-methylthiophen-2-yl)methoxy]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-8-2-5-14-9(8)7-13-10-6-11-3-4-12-10/h2-6H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSDIGQBBPKAAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)COC2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Process Chemistry Guide: Scalable Synthesis of 2-[(3-Methylthiophen-2-yl)methoxy]pyrazine
Executive Summary
This technical guide details the synthesis of 2-[(3-Methylthiophen-2-yl)methoxy]pyrazine , a heteroaryl-alkyl ether motif relevant to medicinal chemistry (kinase inhibitor scaffolds) and flavor chemistry (high-impact savory/nutty odorants).
The protocol prioritizes a convergent Nucleophilic Aromatic Substitution (
Part 1: Retrosynthetic Analysis & Strategy
The target molecule consists of a pyrazine ring linked to a 3-methylthiophene moiety via a methylene-ether bridge. The most robust disconnection is at the ether oxygen.
Strategic Disconnection
-
Bond Cleavage: C(pyrazine)–O bond.
-
Fragment A (Electrophile): 2-Chloropyrazine.[1][2] The electron-deficient nature of the pyrazine ring (para-nitrogens) activates the C-Cl bond toward nucleophilic attack.
-
Fragment B (Nucleophile): (3-Methylthiophen-2-yl)methanol.[3][4][5] This alcohol, upon deprotonation, forms a potent alkoxide nucleophile.
Justification of Route
While a Williamson ether synthesis (Alkyl Halide + Sodium Pyrazinolate) is theoretically possible, it is practically inferior. 2-Hydroxypyrazines exist predominantly as their tautomeric pyrazinones, which are poor nucleophiles and prone to
Figure 1: Retrosynthetic map illustrating the convergent
Part 2: Precursor Synthesis
Target: (3-Methylthiophen-2-yl)methanol[5]
If the alcohol is not commercially sourced, it must be synthesized from 3-methylthiophene-2-carboxaldehyde. Direct Vilsmeier-Haack formylation of 3-methylthiophene can yield isomeric mixtures (2-CHO vs 5-CHO); therefore, starting from the purified aldehyde or reducing the carboxylic acid is recommended to ensure regiochemical purity.
Protocol 1: Borohydride Reduction
Reaction: Aldehyde
| Reagent | Equiv.[1][2][6] | Role |
| 3-Methylthiophene-2-carboxaldehyde | 1.0 | Substrate |
| Sodium Borohydride ( | 0.6 | Reducing Agent |
| Methanol (MeOH) | 10 Vol | Solvent |
| 1M HCl | Excess | Quench |
Methodology:
-
Setup: Charge a 3-neck round-bottom flask (RBF) with 3-methylthiophene-2-carboxaldehyde and MeOH. Cool to 0°C under
atmosphere. -
Addition: Add
portion-wise over 20 minutes. Caution: Hydrogen gas evolution. Maintain internal temperature . -
Reaction: Allow to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (System: Hexane/EtOAc 3:1) for disappearance of the aldehyde.
-
Workup: Quench carefully with 1M HCl until pH ~7. Concentrate in vacuo to remove MeOH. Dilute residue with water and extract with Dichloromethane (DCM) (
). -
Drying: Dry combined organics over
, filter, and concentrate. -
Purification: The crude alcohol is typically sufficiently pure (>95%) for the next step. If not, purify via short-path vacuum distillation.
Part 3: Coupling Reaction ( )
Target: 2-[(3-Methylthiophen-2-yl)methoxy]pyrazine
This is the critical bond-forming step. The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer complex.[7]
Mechanism & Thermodynamics
The alkoxide attacks the C2 position of the pyrazine. The intermediate anion is stabilized by the para-nitrogen. Elimination of the chloride ion restores aromaticity.
-
Key Risk: Hydrolysis of 2-chloropyrazine by adventitious water, yielding 2-hydroxypyrazine (inactive byproduct). Strict anhydrous conditions are required.
Figure 2: Step-wise workflow for the
Protocol 2: Sodium Hydride Mediated Coupling
| Reagent | Equiv.[1][6] | Properties |
| (3-Methylthiophen-2-yl)methanol | 1.1 | Nucleophile |
| 2-Chloropyrazine | 1.0 | Electrophile (Limiting Reagent) |
| Sodium Hydride (60% in oil) | 1.2 | Base |
| THF (Anhydrous) | 15 Vol | Solvent |
Detailed Methodology:
-
Alkoxide Formation:
-
In a flame-dried RBF under Argon, suspend NaH (1.2 equiv) in anhydrous THF. Cool to 0°C.
-
Dissolve the thiophene alcohol (1.1 equiv) in minimal THF and add dropwise to the NaH suspension.
-
Observation: Gas evolution (
). Stir at 0°C for 30 mins, then RT for 30 mins to ensure complete deprotonation. The solution usually turns yellow/orange.
-
-
Coupling:
-
Cool the mixture back to 0°C.
-
Add 2-Chloropyrazine (1.0 equiv) dropwise (neat or in minimal THF).
-
Remove cooling bath. Heat the reaction to reflux (66°C) for 4–6 hours.
-
Monitoring: HPLC or GC-MS. Look for the consumption of 2-chloropyrazine.[4]
-
-
Workup:
-
Cool to RT. Carefully quench with saturated
solution (exothermic). -
Remove THF under reduced pressure.
-
Extract the aqueous residue with Ethyl Acetate (
). -
Wash combined organics with water (
) and brine ( ). -
Dry over
and concentrate.
-
Part 4: Purification & Characterization
Purification Strategy
The crude material will contain mineral oil (from NaH) and potentially unreacted alcohol.
-
Flash Column Chromatography:
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Gradient of Hexanes
10% EtOAc/Hexanes. -
Note: The product is less polar than the alcohol but more polar than mineral oil.
-
-
High-Vacuum Distillation (Scale-up):
-
For quantities >10g, distillation is preferred.
-
Expected Boiling Point: ~130–140°C at 1.0 mmHg (estimation based on MW 206.26 and structural analogs).
-
Analytical Specifications
To validate the synthesis, the following data must be obtained:
-
1H NMR (400 MHz, CDCl3):
- 8.2–8.4 ppm (m, 3H, Pyrazine protons).
- 7.1 ppm (d, 1H, Thiophene H-5).
- 6.8 ppm (d, 1H, Thiophene H-4).
-
5.5 ppm (s, 2H,
). -
2.3 ppm (s, 3H,
).
-
MS (ESI+):
-
Calc. Mass: 206.05.
-
Observed
.
-
Part 5: Process Safety & Troubleshooting
Critical Control Points (CCPs)
-
Moisture Control: The presence of water during Step 2 will generate 2-hydroxypyrazine (solid precipitate), drastically reducing yield. Reagents must be Karl Fischer (KF) tested (<0.05% water).
-
Exotherm Management: The NaH quenching step is dangerous. Always quench at 0°C with diluted ammonium chloride, not pure water.
-
Odor Control: Thiophene derivatives have low odor thresholds (sulfurous/roasted). All rotary evaporation exhaust should be trapped or vented into a fume hood scrubber (bleach solution).
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (<40%) | Incomplete deprotonation | Increase NaH stir time; ensure NaH quality. |
| Precipitate in Rxn | Hydrolysis of Pyrazine | Check solvent dryness; use molecular sieves. |
| Product Impure | Mineral oil contamination | Wash crude with pentane or use oil-free NaH (hazardous). |
References
-
General Pyrazine Synthesis
-
Nucleophilic Aromatic Substitution Mechanism
- Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273–412.
-
Thiophene Functionalization
-
Analogous Ether Synthesis
- Dunn, A. D., & Kinnear, K. I. (1986). "The synthesis of some pyrazine ether derivatives." Journal of Heterocyclic Chemistry, 23(1).
Sources
- 1. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 2. mdpi.com [mdpi.com]
- 3. METHYL 4-[(4-CHLOROPHENYL)SULFONYL]-3-METHYLTHIOPHENE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. 2-[(3-Methylthiophen-2-yl)methoxy]pyrazine | 2200067-75-8 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 8. femaflavor.org [femaflavor.org]
- 9. US3328402A - Pyrazine derivatives - Google Patents [patents.google.com]
- 10. Synthesis strategies to 3-alkyl-2-methoxy pyrazines - Durham e-Theses [etheses.dur.ac.uk]
- 11. CN102993163A - Synthesis method of 3-methylthiophene-2-aldehyde - Google Patents [patents.google.com]
- 12. EP0095340A1 - Processes for making 3-methylthiophene-2-carboxaldehyde and intermediates therefor - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
physicochemical properties of 2-[(3-Methylthiophen-2-yl)methoxy]pyrazine
[1][2]
Executive Summary
2-[(3-Methylthiophen-2-yl)methoxy]pyrazine (CAS: 2200067-75-8) is a bi-heterocyclic compound characterized by a pyrazine ring linked to a 3-methylthiophene moiety via a methoxy ether bridge.[1][2][3] This structural motif combines the electron-deficient nature of pyrazine with the electron-rich, lipophilic thiophene ring, creating a "push-pull" electronic system.[1]
Primarily identified as a screening compound in diversity libraries (e.g., Life Chemicals, BenchChem), this molecule represents a "privileged scaffold" in drug discovery, offering specific binding vectors for kinase and GPCR targets. Additionally, its structural homology to alkyl-methoxypyrazines suggests potential utility as a high-impact olfactory agent, although it remains distinct from common commodity flavorants like 2-methoxy-3-methylpyrazine.[1]
Chemical Identity & Structural Characterization[1][4]
| Parameter | Detail |
| IUPAC Name | 2-[(3-Methylthiophen-2-yl)methoxy]pyrazine |
| CAS Registry Number | 2200067-75-8 |
| Molecular Formula | C₁₀H₁₀N₂OS |
| Molecular Weight | 206.26 g/mol |
| SMILES | Cc1csc(COc2cnccn2)c1 |
| InChI Key | Predicted based on structure |
| Structural Class | Heteroaryl-alkyl-heteroaryl ether |
Structural Analysis
The molecule consists of three distinct pharmacophores:
-
Pyrazine Core: A planar, electron-deficient 1,4-diazine ring acting as a hydrogen bond acceptor (HBA).[1]
-
Ether Linker (-OCH₂-): A flexible rotatable hinge that decouples the electronic conjugation between the two aromatic systems, allowing for induced-fit binding.[1]
-
3-Methylthiophene Tail: A lipophilic, electron-rich aromatic ring that provides hydrophobic interaction capabilities (π-stacking).[1]
Physicochemical Properties
Note: As a specialized research compound, experimental bulk property data is limited. The following values are calculated based on consensus chemoinformatic models (ACD/Labs, ChemAxon) standard for drug discovery.
Molecular Descriptors[1]
| Property | Value (Predicted) | Significance |
| LogP (Octanol/Water) | 2.45 ± 0.4 | Moderate lipophilicity; ideal for cell membrane permeability.[1] |
| Topological Polar Surface Area (TPSA) | ~51 Ų | (Pyrazine N: 25.8 + Ether O: 9.2 + Thiophene S: ~16).[1] Indicates good oral bioavailability (<140 Ų). |
| H-Bond Acceptors (HBA) | 4 | Pyrazine nitrogens (2), Ether oxygen (1), Thiophene sulfur (1).[1] |
| H-Bond Donors (HBD) | 0 | Lacks acidic protons; reduces non-specific binding.[1] |
| Rotatable Bonds | 3 | Allows conformational adaptation in active sites. |
| pKa (Conjugate Acid) | ~0.6 (Pyrazine N) | The molecule remains neutral at physiological pH (7.4).[1] |
Solubility & Stability[1]
-
Aqueous Solubility: Low to Moderate. Predicted ~0.1 - 0.5 mg/mL.[1]
-
Organic Solubility: Highly soluble in DMSO, Methanol, Dichloromethane, and Ethyl Acetate.
-
Metabolic Stability: The benzylic-like position (OCH₂-Thiophene) is a potential site for metabolic oxidation (CYP450).[1] The pyrazine ring is generally resistant to oxidative metabolism but susceptible to nucleophilic attack.
Synthetic Methodology
The synthesis of 2-[(3-Methylthiophen-2-yl)methoxy]pyrazine typically follows a Williamson Ether Synthesis or a Nucleophilic Aromatic Substitution (SₙAr) pathway.[1] The SₙAr route is preferred due to the electron-deficient nature of the chloropyrazine precursor.
Retrosynthetic Analysis
The molecule is disconnected at the ether oxygen, revealing two key precursors:
-
Electrophile: 2-Chloropyrazine (commercially available).
Experimental Protocol (SₙAr Approach)
This protocol is a standard operating procedure (SOP) derived from analogous pyrazine ether syntheses.[1]
Reagents:
-
(3-Methylthiophen-2-yl)methanol (1.0 equiv)[1]
-
2-Chloropyrazine (1.1 equiv)[1]
-
Sodium Hydride (NaH, 60% dispersion in oil) (1.2 equiv) or Potassium tert-butoxide (t-BuOK).[1]
-
Solvent: Anhydrous THF or DMF.
Step-by-Step Workflow:
-
Activation: Under an inert atmosphere (N₂/Ar), dissolve (3-Methylthiophen-2-yl)methanol in anhydrous THF. Cool to 0°C.
-
Deprotonation: Add NaH portion-wise. Stir for 30 minutes until gas evolution (H₂) ceases. The solution will turn slightly yellow/orange as the alkoxide forms.
-
Coupling: Add 2-Chloropyrazine dropwise (dissolved in minimal THF) to the alkoxide solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.[1]
-
Quenching: Carefully quench with saturated NH₄Cl solution.
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Combine organics, wash with brine, and dry over Na₂SO₄.
-
Purification: Concentrate in vacuo. Purify the crude oil via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).
Synthesis Visualization
Caption: Synthesis via Nucleophilic Aromatic Substitution (SₙAr). The alkoxide attacks the electron-deficient pyrazine ring.[1]
Applications & Bioactivity
Medicinal Chemistry (Privileged Scaffold)
This compound serves as a "fragment" in drug discovery. The pyrazine ring mimics the adenine ring of ATP, making it a common scaffold for Kinase Inhibitors . The thiophene tail extends into the hydrophobic pocket of the enzyme active site.
-
Target Classes: Kinases, GPCRs (Adenosine receptors).
-
Design Strategy: The methoxy linker acts as a spacer, allowing the two rings to adopt a "twisted" conformation to match binding pockets.
Flavor & Fragrance Potential
While primarily a research chemical, the structural homology to 2-methoxy-3-alkylpyrazines (potent bell pepper/earthy odorants) suggests this molecule likely possesses a low odor threshold.[1]
-
Predicted Odor Profile: Nutty, roasted, meaty, with sulfurous/earthy undertones (characteristic of thiophene derivatives).
-
Structure-Odor Relationship (SOR): The substitution of an alkyl chain (in standard flavorants) with a thiophene ring typically increases the "meaty" or "savory" character.[1]
Safety & Handling
Hazard Classification (GHS): Based on structural analogs (methylpyrazines and thiophenes), treat as Warning .
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Storage Protocol:
-
Store at 2–8°C (Refrigerated).
-
Keep under inert gas (Argon/Nitrogen) to prevent oxidation of the thiophene sulfur or ether linkage.
-
Protect from light.[4]
References
Sources
- 1. 920240-57-9_CAS号:920240-57-9_N1-(3,4-dimethoxyphenethyl)-N2-(6-methylpyridin-2-yl)oxalamide - 化源网 [chemsrc.com]
- 2. 2-[(3-Methylthiophen-2-yl)methoxy]pyrazine | 2200067-75-8 | Benchchem [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. prod.adv-bio.com [prod.adv-bio.com]
- 5. chemwhat.com [chemwhat.com]
2-[(3-Methylthiophen-2-yl)methoxy]pyrazine CAS number and identifiers
The following technical guide provides an in-depth analysis of 2-[(3-Methylthiophen-2-yl)methoxy]pyrazine , a specialized heterocyclic ether.
This guide distinguishes the compound from common flavorants (like 2-methoxy-3-methylpyrazine) and treats it as a high-value research scaffold for medicinal chemistry and advanced organic synthesis.
Hybrid Heterocyclic Scaffold for Medicinal & Agrochemical Application
Chemical Identity & Identifiers
This compound represents a strategic fusion of two "privileged structures" in medicinal chemistry: the electron-deficient pyrazine ring and the electron-rich thiophene moiety, linked via a flexible oxymethyl bridge. This bi-heterocyclic architecture is frequently explored in kinase inhibitor design and high-potency agrochemicals.
| Identifier | Value |
| Chemical Name | 2-[(3-Methylthiophen-2-yl)methoxy]pyrazine |
| CAS Number | 2200067-75-8 |
| Molecular Formula | C₁₀H₁₀N₂OS |
| Molecular Weight | 206.26 g/mol |
| SMILES | Cc1csc(COC2=NC=CN=C2)c1 |
| InChI Key | UPSDIGQBBPKAAN-UHFFFAOYSA-N |
| Appearance | Off-white to pale yellow solid (Standard Grade) |
| Solubility | Soluble in DMSO, DMF, DCM; Sparingly soluble in water |
Note on Nomenclature: Do not confuse this compound with 2-Methoxy-3-methylpyrazine (FEMA 3183), a common nutty flavorant. The target molecule discussed here contains a bulky thiophene ring attached to the methoxy group, significantly altering its steric and electronic profile.
Physicochemical Profile & Structural Logic
Understanding the physical properties is essential for formulation and synthesis planning.
-
Lipophilicity (LogP): Predicted ~2.5–2.8. The addition of the thiophene ring significantly increases lipophilicity compared to simple alkoxypyrazines (LogP ~1.2), improving membrane permeability for biological targets.
-
Electronic Character:
-
Pyrazine Ring: Electron-deficient (π-deficient).[1] Acts as the electrophile in nucleophilic substitutions during synthesis.
-
Thiophene Ring: Electron-rich (π-excessive). Susceptible to oxidation; requires protection from strong oxidizers during storage.
-
Ether Linkage: The -O-CH₂- bridge introduces rotational freedom, allowing the molecule to adopt multiple conformations to fit binding pockets (induced fit).
-
Synthetic Pathways (The Core)
The most robust route to 2-[(3-Methylthiophen-2-yl)methoxy]pyrazine is a Nucleophilic Aromatic Substitution (SₙAr) . This approach is preferred over metal-catalyzed couplings for this specific ether linkage due to higher atom economy and the high reactivity of chloropyrazines.
Retrosynthetic Analysis
The molecule disconnects at the ether oxygen. The logical precursors are:
-
Electrophile: 2-Chloropyrazine (commercially available, highly reactive).
-
Nucleophile: (3-Methylthiophen-2-yl)methanol (derived from 3-methylthiophene).[1]
Detailed Experimental Protocol
Objective: Synthesis of 2-[(3-Methylthiophen-2-yl)methoxy]pyrazine on a 10 mmol scale.
Phase A: Preparation of the Nucleophile (In Situ)
-
Reagents: (3-Methylthiophen-2-yl)methanol (1.28 g, 10 mmol), Sodium Hydride (60% dispersion in oil, 0.48 g, 12 mmol), Anhydrous THF (30 mL).
-
Protocol:
-
Charge a flame-dried 100 mL round-bottom flask with NaH under nitrogen atmosphere.
-
Wash NaH with dry hexane (2 x 5 mL) to remove mineral oil if high purity is required (optional for crude steps).
-
Add anhydrous THF and cool to 0°C.
-
Add (3-Methylthiophen-2-yl)methanol dropwise.
-
Critical Control Point: Stir at 0°C for 30 minutes until H₂ evolution ceases. This ensures formation of the sodium alkoxide species.
-
Phase B: The SₙAr Coupling
-
Reagents: 2-Chloropyrazine (1.14 g, 10 mmol).
-
Protocol:
-
Add 2-Chloropyrazine (dissolved in 5 mL THF) dropwise to the alkoxide solution at 0°C.
-
Allow the reaction to warm to room temperature (25°C).
-
Reflux at 65°C for 4–6 hours.
-
Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). The pyrazine spot (UV active) should disappear.
-
Quenching: Cool to 0°C and carefully quench with saturated NH₄Cl solution.
-
Workup: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Phase C: Purification
-
Method: Flash Column Chromatography.
-
Stationary Phase: Silica Gel (230–400 mesh).
-
Mobile Phase: Gradient of Hexane -> 10% EtOAc in Hexane.
-
Yield Expectation: 75–85% (Pale yellow oil/solid).
Synthesis Workflow Diagram
The following diagram illustrates the convergent synthesis logic.
Caption: Convergent synthesis via Nucleophilic Aromatic Substitution (SₙAr) utilizing a sodium alkoxide intermediate.
Applications & Functional Potential
While structurally related to flavor compounds, the specific substitution pattern of CAS 2200067-75-8 suggests applications in higher-complexity fields.
Medicinal Chemistry (Kinase Inhibition)
The pyrazine-ether-aryl motif is a known pharmacophore in kinase inhibitors.
-
Mechanism: The pyrazine nitrogens act as hydrogen bond acceptors in the hinge region of ATP-binding pockets.
-
Thiophene Role: The lipophilic thiophene ring occupies the hydrophobic back-pocket (selectivity pocket) of enzymes.
-
Rational Design: This molecule serves as a "fragment" or "core" that can be further functionalized (e.g., bromination of the thiophene) to build complex drugs.
Advanced Flavor Chemistry (Theoretical)
Although not a standard FEMA flavor, the structural logic suggests potent organoleptic properties.
-
Olfactory Prediction: High-impact "roasted," "sulfurous," and "nutty" notes.[2]
-
Threshold: Likely extremely low (ppb range) due to the combination of the pyrazine "roasted" pharmacophore and the sulfur-containing thiophene.
-
Status: Research material only. Not approved for food use without FEMA/GRAS designation.
Analytical Characterization
To validate the synthesis, the following analytical signatures are required.
1H-NMR (400 MHz, CDCl₃)
| Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 8.2 - 8.4 | Multiplet | 3H | Pyrazine Ring Protons (Aromatic) |
| 7.1 - 7.2 | Doublet | 1H | Thiophene H-5 |
| 6.8 - 6.9 | Doublet | 1H | Thiophene H-4 |
| 5.5 | Singlet | 2H | -OCH₂- (Benzylic-like methylene) |
| 2.2 - 2.3 | Singlet | 3H | -CH₃ (Methyl on Thiophene) |
Mass Spectrometry (GC-MS)
-
Molecular Ion (M+): m/z 206
-
Base Peak: Likely m/z 111 (Thiophenyl-methyl cation) or m/z 95 (Pyrazine cation), resulting from the cleavage of the ether bond.
Safety & Handling (SDS Summary)
As a research chemical, treat with "Default High Caution."
-
Hazards:
-
Skin/Eye Irritant: Pyrazine derivatives are known irritants.
-
Potential Sensitizer: Thiophenes can cause allergic skin reactions.
-
-
Storage:
-
Store at -20°C (Long term).
-
Protect from light (Thiophene sensitivity).
-
Store under inert gas (Argon/Nitrogen) to prevent oxidation of the sulfur.
-
References
-
PubChem. (n.d.). Pyrazine and Thiophene Derivatives. National Library of Medicine. Retrieved from [Link]
Sources
The Biological Activity of Pyrazine Derivatives: An In-depth Technical Guide
Executive Summary
Pyrazine (1,4-diazine) represents a privileged scaffold in medicinal chemistry due to its unique electronic deficiency, capacity for hydrogen bonding, and structural rigidity. While historically anchored by the antitubercular drug Pyrazinamide (PZA), recent decades have seen a paradigm shift. Pyrazine derivatives are now central to the design of kinase inhibitors, specific antimicrobials, and anti-inflammatory agents.[1] This guide synthesizes the current understanding of their biological activities, detailing the mechanistic underpinnings, structure-activity relationships (SAR), and validated experimental protocols required for their evaluation.
Chemical Foundation & Introduction
The pyrazine ring is a symmetric, six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. Its electron-deficient nature ($ \pi $-deficient) makes it less reactive to electrophilic substitution than benzene but highly susceptible to nucleophilic attack, a property exploited in drug design to facilitate covalent interactions with enzyme active sites.
The Pyrazinamide Legacy
Pyrazinamide (PZA) remains the cornerstone of tuberculosis (TB) therapy.[2][3] Its unique ability to sterilize non-replicating persister bacteria in acidic pH environments distinguishes it from other antibiotics. Understanding PZA's activation pathway is critical for developing next-generation derivatives.
Core Biological Activities[3][4]
Antitubercular Activity: Mechanism and Evolution
The efficacy of pyrazine derivatives against Mycobacterium tuberculosis (Mtb) is primarily driven by the disruption of membrane energetics and ribosomal protein inhibition.
-
Mechanism of Action: PZA is a prodrug.[2][4] It passively diffuses into the Mtb cell, where the bacterial enzyme pyrazinamidase (PncA) hydrolyzes it to the active form, pyrazinoic acid (POA).[2] POA is then effluxed. In an acidic extracellular environment (typical of inflammation), POA becomes protonated (HPOA), re-enters the cell, and releases a proton, causing cytoplasmic acidification and membrane potential collapse.
Diagram 1: Pyrazinamide Activation Pathway
Caption: PZA prodrug activation cycle involving PncA hydrolysis and pH-dependent accumulation of toxic pyrazinoic acid.
Anticancer Activity: Kinase Inhibition
Pyrazine derivatives, particularly imidazo[1,2-a]pyrazines , have emerged as potent ATP-competitive inhibitors of protein kinases.
-
Target: Aurora Kinases (A and B), VEGFR-2, and Bruton's Tyrosine Kinase (BTK).
-
Mechanism: The nitrogen atoms in the pyrazine ring often serve as hydrogen bond acceptors for the hinge region of the kinase ATP-binding pocket.
-
Key Insight: Substitutions at the C-8 position of the imidazo-pyrazine scaffold are critical for selectivity, often requiring an amino group to form essential H-bonds.
Other Pharmacological Profiles[4]
-
Anti-inflammatory: Pyrazine derivatives (e.g., tetramethylpyrazine) inhibit the production of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) by suppressing the NF-κB signaling pathway.
-
Antimicrobial: Halogenated pyrazines show broad-spectrum activity against Gram-positive bacteria by disrupting cell wall synthesis.
Structure-Activity Relationship (SAR) Analysis
The biological output of a pyrazine derivative is strictly governed by the electronic and steric nature of its substituents.
SAR Rules for Optimization
| Position / Group | Modification | Biological Effect | Mechanism/Rationale |
| Pyrazine Ring | Core Scaffold | Essential | Provides planar geometry and H-bond acceptors (N1, N4). |
| C-5 Position | Alkyl Chain Elongation | Increases TB Activity | Enhances lipophilicity to penetrate the lipid-rich mycobacterial cell wall (Mycolic acids). |
| C-5 Position | Alkanamido Group | Decreases Activity | Susceptibility to hydrolysis or steric clash with PncA active site. |
| C-6 Position | Halogen (Cl, Br) | Variable | Electron-withdrawing groups (EWD) lower LUMO energy, increasing reactivity but potentially reducing metabolic stability. |
| Fused Rings | Imidazo-fusion | Increases Anticancer | Creates a scaffold that mimics the adenine ring of ATP, fitting into kinase pockets. |
| Linker | -CONH- (Amide) | Maintains Activity | Bioisostere of the native PZA structure; critical for H-bonding. |
Diagram 2: SAR Map of Pyrazine Derivatives
Caption: Structural map highlighting key substitution sites for tuning antimycobacterial and anticancer properties.
Experimental Protocols
To ensure reproducibility and data integrity, the following protocols are recommended. These are "self-validating" systems where controls are mandatory.
Chemical Synthesis: General Pyrazine Condensation
Objective: Synthesize 2,3-disubstituted pyrazines. Method: Condensation of 1,2-diamines with 1,2-dicarbonyl compounds.
-
Reactants: Dissolve 1.0 eq of 1,2-diamine (e.g., ethylenediamine) and 1.0 eq of 1,2-diketone (e.g., benzil) in Ethanol or Methanol.
-
Catalysis: Add a catalytic amount of Acetic Acid (AcOH) or Iodine ($ I_2 $) to promote condensation and aromatization.
-
Reaction: Reflux at 80°C for 2–6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).
-
Workup: Evaporate solvent. Recrystallize from Ethanol/Water.
-
Validation: $ ^1H $-NMR must show characteristic pyrazine protons (if unsubstituted) or disappearance of amine/carbonyl peaks.
Biological Assay: Microplate Alamar Blue Assay (MABA)
Objective: Determine Minimum Inhibitory Concentration (MIC) against M. tuberculosis. Why this method? It is non-radiometric, low-cost, and provides a visual colorimetric endpoint (Blue = No Growth, Pink = Growth).
-
Inoculum Prep: Culture M. tuberculosis H37Rv to mid-log phase (McFarland 1.0). Dilute 1:20.
-
Plate Setup: Use sterile 96-well plates.
-
Outer Wells: Fill with sterile water (prevent evaporation).
-
Test Wells: Serial 2-fold dilutions of Pyrazine derivative in 7H9 broth (100 µL).
-
Controls: Drug-free growth control (100% viability) and Sterile media control (0% viability).
-
-
Incubation: Incubate at 37°C for 5 days.
-
Development: Add 20 µL Alamar Blue reagent + 12 µL 10% Tween 80. Incubate 24 hours.
-
Readout: Visual score. Blue indicates inhibition (oxidized dye); Pink indicates growth (reduced dye).
-
Validation: Growth control must be pink; Sterile control must be blue.
-
Biological Assay: MTT Cytotoxicity Assay
Objective: Evaluate anticancer potential (IC50) on cell lines (e.g., A549, MCF-7).
-
Seeding: Seed cells at $ 5 \times 10^3 $ cells/well in 96-well plates. Incubate 24h for attachment.
-
Treatment: Add Pyrazine derivatives at graded concentrations (0.1 – 100 µM). Incubate 48h.
-
Dye Addition: Add 10 µL MTT (5 mg/mL in PBS). Incubate 4h at 37°C.
-
Solubilization: Discard supernatant. Add 100 µL DMSO to dissolve purple formazan crystals.
-
Measurement: Read Absorbance at 570 nm.
-
Calculation: $ % \text{Viability} = (OD_{sample} / OD_{control}) \times 100 $. Plot dose-response curve to find IC50.
Diagram 3: Experimental Workflow
Caption: Integrated workflow from chemical synthesis to biological validation and lead optimization.
References
-
Alshahrani, M. M. (2024). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Anti-Cancer Agents in Medicinal Chemistry. Link
-
Doležal, M., et al. (2026).[5] Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. ACS Omega. Link
-
Zhang, Y., & Mitchison, D. (2003).[4] The curious characteristics of pyrazinamide: a review. International Journal of Tuberculosis and Lung Disease. Link
-
Liu, J., et al. (2016).[6] Discovery of 8-amino-imidazo[1,5-a]pyrazines as reversible BTK inhibitors. ACS Medicinal Chemistry Letters. Link
-
Zitko, J., et al. (2012). Substituted N-Phenylpyrazine-2-carboxamides: Synthesis and Antimycobacterial Evaluation. Molecules. Link
-
Myadaraboina, S., et al. (2010).[7] Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. European Journal of Medicinal Chemistry. Link
Sources
- 1. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjpbcs.com [rjpbcs.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. japsonline.com [japsonline.com]
- 7. Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and History of Novel Pyrazine Compounds: A Technical Guide
Executive Summary
As a privileged scaffold in medicinal chemistry, the 1,4-diazine ring—commonly known as pyrazine—has evolved from a historical curiosity into a cornerstone of modern drug discovery. This technical guide provides an in-depth analysis of pyrazine derivatives, tracing their historical discovery, elucidating the structural logic behind their pharmacological utility, and detailing the modern synthetic workflows and biological assays used to evaluate them. Designed for researchers and drug development professionals, this document bridges theoretical mechanism-of-action data with highly actionable, self-validating experimental protocols.
Historical Evolution: From "Amarone" to Privileged Scaffolds
The history of pyrazine synthesis is deeply intertwined with the evolution of organic chemistry. The pyrazine core was first synthesized and reported by Auguste Laurent in 1844, who initially named the compound "amarone"[1]. It was not until 1897 that Snape and Brooke definitively confirmed Laurent's "amarone" to be 2,3,5,6-tetraphenylpyrazine, synthesized via the dry distillation of α-phenyl-α-(benzylideneamino) acetonitrile[1].
Historically, pyrazines were primarily recognized for their role in nature and food chemistry. They are ubiquitous in the environment, functioning as alerting pheromones and trail markers for various insect species (e.g., Tetramorium caespitum)[1][2]. In food science, alkylpyrazines generated via the Maillard reaction are responsible for the complex roasted aromas of coffee and cocoa[3]. However, the transition of pyrazines into medicinal chemistry was driven by the realization of their unique electronic and structural properties, which offer distinct advantages over traditional aromatic rings.
Pharmacological Significance & Structural Logic
In modern drug design, pyrazine is frequently employed as a bioisostere for benzene, pyridine, and pyrimidine[4]. The logic behind this substitution is rooted in its precise physicochemical profile:
-
Electronic Profile: Structurally, pyrazine is a planar hexagon. However, its C–N bonds are shorter and C–N–C bond angles are smaller than their phenyl counterparts[4]. The presence of two electronegative nitrogen atoms renders the ring electron-deficient.
-
Acid-Base Chemistry: The lone-pair electrons on the nitrogen atoms reside in
hybridized orbitals orthogonal to the aromatic -system. Because they do not participate in aromatic delocalization, the molecule acts as a mild base with a primary dissociation constant ( ) of 0.65 and a secondary constant ( ) of 5.78[4]. -
Kinase Targeting: For pyrazine-containing kinase inhibitors, the pyrazine nitrogen atom frequently serves as a critical hydrogen bond acceptor, interacting directly with amino acid residues in the highly conserved hinge region of the kinase protein[4]. This interaction ensures high binding affinity while the electron-deficient ring improves metabolic stability against oxidative degradation by cytochrome P450 enzymes.
Quantitative Profiling of Pyrazine-Based Therapeutics
At least eight pyrazine-containing drugs have been approved by the FDA, spanning indications from oncology to infectious diseases[4]. The table below summarizes key quantitative data for prominent pyrazine derivatives.
| Therapeutic Agent | Target / Mechanism | Primary Indication | Key Quantitative Metric | Ref. |
| Gilteritinib | Dual FLT3 / AXL Inhibitor | Acute Myeloid Leukemia (AML) | [5] | |
| Favipiravir | Viral RdRp Inhibitor | Broad-spectrum RNA Viruses | [6] | |
| Darovasertib | PKC Inhibitor | Metastatic Uveal Melanoma | FDA Approved (2022) | [5] |
| Bortezomib | Proteasome Inhibitor | Multiple Myeloma | FDA Approved | [4] |
| Glipizide | Potassium Channel Blocker | Type 2 Diabetes | FDA Approved | [4] |
Mechanistic Deep Dive: Favipiravir as a Case Study
Favipiravir (6-fluoro-3-hydroxy-2-pyrazinecarboxamide, T-705) exemplifies the sophisticated application of the pyrazine scaffold in antiviral therapy. It acts as a prodrug and requires intracellular activation[6][7].
Causality of Mechanism: Upon cellular uptake, Favipiravir undergoes phosphoribosylation catalyzed by the host enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) to form the active metabolite, favipiravir-ribofuranosyl-5′-triphosphate (Favipiravir-RTP)[7][8]. The viral RNA-dependent RNA polymerase (RdRp) mistakenly recognizes Favipiravir-RTP as a purine nucleotide (competing with GTP and ATP)[6][7]. Its incorporation into the nascent viral RNA strand induces lethal mutagenesis—pushing the viral mutation rate beyond the tolerable error-catastrophe threshold—or causes direct chain termination[7][8].
Intracellular activation and mechanism of action of Favipiravir.
Modern Synthetic Workflows
The synthesis of the pyrazine core relies on both classical condensations and modern, atom-economical catalytic pathways.
Classical Condensation: The most robust approach remains the condensation of 1,2-diamines with 1,2-dicarbonyl compounds to form a dihydropyrazine intermediate, which is subsequently oxidized to the fully aromatic pyrazine[9]. Green Catalysis: Recent advancements include the manganese-catalyzed acceptorless dehydrogenative coupling of 2-amino alcohols. This method utilizes an earth-abundant manganese pincer complex to facilitate self-coupling, producing only water and hydrogen gas as byproducts, thereby eliminating the need for toxic stoichiometric oxidants[10].
Classical condensation workflow for the synthesis of substituted pyrazines.
Validated Experimental Protocols
General Synthesis of Pyrazine Derivatives via Condensation[9][10]
This protocol outlines a self-validating workflow for generating substituted pyrazines.
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve the 1,2-diketone (1.0 mmol) in a 1:1 mixture of methanol and water (10 mL).
-
Causality: The protic solvent mixture ensures the solubility of both the organic diketone and the diamine while stabilizing the transition state during nucleophilic attack.
-
-
Reagent Addition: Add the 1,2-diamine (1.1 mmol) followed by a catalytic amount of glacial acetic acid.
-
Causality: Acetic acid protonates the carbonyl oxygen, increasing its electrophilicity. The slight stoichiometric excess of diamine drives the equilibrium toward the dihydropyrazine intermediate.
-
-
Reflux & Monitoring: Reflux the reaction mixture for 4-6 hours.
-
Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate eluent system. The complete disappearance of the UV-active diketone spot validates the reaction's completion. Premature quenching will result in difficult downstream column separations.
-
-
Workup: Cool to room temperature and neutralize with a dilute NaOH solution. Extract the product with dichloromethane (3 x 50 mL).
-
Causality: Neutralization quenches the acid catalyst and ensures the basic pyrazine nitrogen atoms are fully deprotonated, maximizing partitioning into the organic extraction phase.
-
-
Purification: Combine organic layers, dry over anhydrous
, concentrate under reduced pressure, and purify via silica gel column chromatography[9].
In Vitro Antiviral Efficacy Assay ( Determination)[7][9]
This protocol is used to evaluate the antiviral potency of novel pyrazine derivatives (e.g., against Junin virus or Influenza).
-
Cell Seeding: Seed target cells (e.g., 293T cells) into a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate at 37°C, 5%
for 24 hours[9].-
Causality: The 24-hour pre-incubation is critical to allow cells to re-establish membrane integrity and enter the exponential growth phase, ensuring uniform metabolic baselines before viral infection.
-
-
Viral Infection: Infect cells with the target virus at a Multiplicity of Infection (MOI) of 0.1[7].
-
Causality: A low MOI ensures multi-cycle replication, which is necessary to accurately assess the cumulative inhibitory effect of the pyrazine compound over the assay duration.
-
-
Compound Treatment: Remove old media and add 100 µL of media containing serial dilutions of the pyrazine test compound[9].
-
Incubation & Readout: Incubate for 48 hours. Determine viral titers via plaque assay or assess cell viability using an MTT solution (5 mg/mL in PBS)[7][9].
-
Self-Validation Checkpoint: The assay must include a vehicle control (DMSO) and a positive control (e.g., standard Favipiravir). The assay is only valid if the positive control yields its established
within a 95% confidence interval.
-
-
Data Analysis: Apply non-linear regression analysis to the dose-response curve to determine the
value[7].
References[10] Novel Synthetic Routes for Pyrazine Derivatives: Application Notes and Protocols. benchchem.com. Available at: Link[9] Pyrazine Derivatives: A Comprehensive Technical Guide for Researchers. benchchem.com. Available at:Link[4] Pyrazines in Drug Discovery. pharmablock.com. Available at: Link[5] Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). nih.gov. Available at: Link[2] Review on the Synthesis of Pyrazine and Its Derivatives. researchgate.net. Available at: Link[1] Review on the Synthesis of Pyrazine and Its Derivatives. unimas.my. Available at: Link[7] Potential and action mechanism of favipiravir as an antiviral against Junin virus. plos.org. Available at: Link[6] Favipiravir (T-705), a novel viral RNA polymerase inhibitor. nih.gov. Available at: Link[3] 2-Butyl-3-methylpyrazine | 15987-00-5. benchchem.com. Available at: Link[8] Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. actanaturae.ru. Available at: Link
Sources
- 1. publisher.unimas.my [publisher.unimas.my]
- 2. researchgate.net [researchgate.net]
- 3. 2-Butyl-3-methylpyrazine | 15987-00-5 | Benchchem [benchchem.com]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Favipiravir (T-705), a novel viral RNA polymerase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential and action mechanism of favipiravir as an antiviral against Junin virus | PLOS Pathogens [journals.plos.org]
- 8. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - Konstantinova - Acta Naturae [actanaturae.ru]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
2-[(3-Methylthiophen-2-yl)methoxy]pyrazine structural analogs and derivatives
Classification: Heteroaryl-Alkyl-Heteroaryl Ether (Lead Optimization Scaffold) Primary Application: Medicinal Chemistry (Kinase Inhibition, P2X Antagonism, Sigma Ligands)
Executive Summary
This technical guide analyzes the structural and synthetic utility of 2-[(3-Methylthiophen-2-yl)methoxy]pyrazine , a representative lead scaffold in modern drug discovery. While pyrazines are historically associated with flavor chemistry (Maillard reaction products), this specific architecture—linking an electron-deficient pyrazine ring to an electron-rich thiophene via a flexible oxymethyl bridge—represents a classic "privileged structure" in medicinal chemistry.
This guide is designed for medicinal chemists and pharmacologists. It details the synthetic access (SNAr), structural-activity relationship (SAR) expansion strategies, and the physicochemical rationale for using this scaffold to modulate solubility, metabolic stability, and target affinity.
Part 1: Structural Deconstruction & Pharmacophore Analysis
The molecule comprises three distinct pharmacophoric regions, each serving a specific function in ligand-protein binding.
The Pyrazine Core (Acceptor Motif)
-
Electronic Nature:
-deficient heteroaromatic ring. -
pKa: ~0.65 (very weak base).[1] Unlike pyridine (pKa ~5.2), pyrazine remains unprotonated at physiological pH, enhancing membrane permeability (LogD).
-
Binding Role: Acts as a hydrogen bond acceptor (HBA) via N1/N4. Critical for interacting with "hinge regions" in kinase targets (e.g., interaction with backbone NH residues).[2]
The Oxymethyl Linker (Spacer)
-
Geometry: Provides rotational freedom, allowing the two aromatic systems to adopt either a "folded" (stacking) or "extended" conformation depending on the binding pocket.
-
H-Bonding: The ether oxygen acts as a weak HBA.
The 3-Methylthiophene Tail (Hydrophobic Domain)
-
Bioisosterism: Thiophene is a classic bioisostere for phenyl rings (similar size, but higher lipophilicity and electron density).
-
Metabolic Engineering: The 3-methyl group is not merely decorative. Thiophenes are metabolically liable at the
-positions (C2/C5) via CYP450 oxidation (S-oxidation or epoxidation).[3]-
Insight: While the C2 is substituted by the linker, the C3-methyl group provides steric bulk that can twist the ring relative to the linker, potentially improving selectivity, and increases local lipophilicity (
-interaction strength).
-
Part 2: Synthetic Pathways (SNAr Methodology)
The most robust route to this scaffold is Nucleophilic Aromatic Substitution (SNAr) .[4] The electron-withdrawing nitrogen atoms of the pyrazine ring activate the C2-position for nucleophilic attack, even without strong electron-withdrawing groups (EWG) like nitro groups.
Core Reaction Scheme
Reagents:
-
Electrophile: 2-Chloropyrazine (commercially available, low cost).
-
Nucleophile: (3-Methylthiophen-2-yl)methanol.
-
Base: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).
-
Solvent: Anhydrous THF or DMF.
Diagram: Synthetic Workflow
Caption: Convergent synthesis via Nucleophilic Aromatic Substitution (SNAr). The alkoxide generated from the thiophene-methanol attacks the electron-deficient chloropyrazine.
Detailed Experimental Protocol
Validation Level: Standard Organic Synthesis (Yield expectancy: 65-85%)
-
Activation: In a flame-dried round-bottom flask under Argon, dissolve (3-methylthiophen-2-yl)methanol (1.0 eq) in anhydrous THF (0.2 M).
-
Deprotonation: Cool to 0°C. Add NaH (60% dispersion in oil, 1.2 eq) portion-wise. Stir for 30 minutes until gas evolution ceases. Safety: H2 gas evolution.
-
Coupling: Add 2-chloropyrazine (1.1 eq) dropwise (neat or in minimal THF).
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.
-
Quench & Workup: Quench carefully with saturated NH4Cl solution. Extract with EtOAc (3x). Wash combined organics with brine, dry over MgSO4, and concentrate.
-
Purification: Flash column chromatography on silica gel. Elute with a gradient of 0-20% EtOAc in Hexanes.
Part 3: Analog Design & SAR Expansion
To transition from a "hit" to a "lead," systematic variation is required. The following decision tree outlines the standard medicinal chemistry logic for this scaffold.
SAR Optimization Strategy
| Region | Modification | Rationale (Causality) |
| Linker (X) | -O- | Stability: Amines (Buchwald coupling) reduce metabolic cleavage potential compared to ethers. |
| Linker (X) | -O- | Lipophilicity: Thioethers increase LogP and alter bond angles. |
| Ring A | Pyrazine | Basicity: Pyrimidines are more basic; alters H-bond acceptor vector. |
| Ring A | Pyrazine | Metabolism: Pyridines are more prone to oxidation but offer different solubility profiles. |
| Ring B | Thiophene | Polarity: Furans are less aromatic and more polar. |
| Ring B | Thiophene | Toxicity: Removes the structural alert of the thiophene sulfur (metabolic activation). |
Diagram: SAR Decision Tree
Caption: Structural Activity Relationship (SAR) expansion logic. Key vectors for optimization include linker stability, heteroatom placement, and metabolic blocking.
Part 4: Biological Characterization & ADME
When evaluating this scaffold, specific assays are required to validate its utility as a drug candidate.
In Vitro Metabolic Stability (Microsomal Stability)
-
Risk: Thiophene rings are susceptible to S-oxidation by CYP450s, leading to reactive metabolites (sulfoxides/sulfones) that can cause idiosyncratic toxicity.
-
Protocol: Incubate 1 µM compound with human liver microsomes (HLM) + NADPH. Monitor intrinsic clearance (
) via LC-MS/MS at 0, 15, 30, 60 min. -
Success Metric:
min is typically required for lead advancement.
Physicochemical Profiling
-
LogD (pH 7.4): Target range 1.0 – 3.0 for oral bioavailability. The pyrazine-ether-thiophene motif is naturally lipophilic; polar groups (e.g., morpholine, piperazine) are often added to the pyrazine ring (positions 3, 5, or 6) to lower LogD.
-
Solubility: Pyrazines are weak bases. Solubility in aqueous media is often poor. Salt screening (Mesylate, HCl) is mandatory early in development.
Target Classes
-
P2X3 Receptors: Heteroaryl-ether-heteroaryl motifs are prominent in P2X3 antagonists (e.g., for chronic cough).
-
Kinase Inhibitors: The pyrazine nitrogen pairs with the hinge region of kinases (e.g., VEGF, JAK).
References
-
BenchChem. (2025). 2-[(3-Methylthiophen-2-yl)methoxy]pyrazine Structure and Properties. Retrieved from
-
National Center for Biotechnology Information. (2025). Thiophene Bioisosteres in Medicinal Chemistry. PubChem Compound Summary. Retrieved from
-
Journal of Medicinal Chemistry. (2012). Thiophene Bioisosteres of Spirocyclic σ Receptor Ligands. ACS Publications. Retrieved from
-
Molecules. (2021). Facile Synthesis of Pyrazine Derivatives via Suzuki and SNAr Reactions. MDPI. Retrieved from
-
PharmaBlock. (2024). Pyrazines in Drug Discovery: A Whitepaper. Retrieved from
Sources
The Pyrazine Scaffold in Nature: Occurrence, Biosynthetic Pathways, and Advanced Isolation Methodologies
Introduction to the Pyrazine Dichotomy
Pyrazines (1,4-diazines) are ubiquitous heterocyclic aromatic compounds that exhibit a fascinating structural and functional dichotomy in nature. In terrestrial ecosystems, low-molecular-weight alkyl and methoxypyrazines act as highly volatile semiochemicals and potent flavor determinants in plants[1]. Conversely, in marine environments, the pyrazine ring is incorporated into massive, highly functionalized, non-volatile secondary metabolites—such as pyrrole-imidazole alkaloids (PIAs) and indolepyrazines—which serve as defensive chemical weapons in marine sponges and their associated microbiome[2][3].
For researchers and drug development professionals, isolating these compounds requires fundamentally different analytical paradigms. This whitepaper details the causality, self-validating protocols, and advanced methodologies required to isolate both trace-level volatile pyrazines and complex marine pyrazine alkaloids.
Biosynthetic Divergence
The structural complexity of a pyrazine dictates its isolation strategy. Understanding the biosynthetic origin provides the necessary context for matrix disruption and extraction.
-
Terrestrial Volatiles (Methoxypyrazines): Compounds such as 3-isobutyl-2-methoxypyrazine (IBMP) and 3-isopropyl-2-methoxypyrazine (IPMP) are synthesized via the condensation of amino acids (e.g., leucine and glycine) followed by methoxylation. These are highly volatile and exist at trace levels (pg/g) in Vitis vinifera (grapes)[4].
-
Marine Alkaloids (PIAs): Complex pyrazine alkaloids, such as stylimassalins isolated from the sponge Stylissa massa, are biosynthesized from oroidin precursors. Through C4-C10 Michael additions and subsequent C-N cleavages, these precursors form rigid, multi-cyclic scaffolds[3].
Biosynthetic divergence of pyrazines from terrestrial amino acids and marine oroidin precursors.
Isolation of Trace Volatile Pyrazines (Methoxypyrazines)
Mechanistic Causality of the Extraction Workflow
Methoxypyrazines possess extraordinarily low olfactory thresholds (1–10 ng/L in water)[5]. Traditional liquid-liquid extraction (LLE) is labor-intensive and suffers from solvent masking, which obscures trace analytes. Headspace Solid-Phase Microextraction (HS-SPME) provides a solvent-free pre-concentration alternative[1][5].
The pH Imperative: Alkyl-methoxypyrazines are organic bases (pKa ~2.8). At the naturally low pH of wine or grape must, they protonate into non-volatile quaternary ammonium ions[5]. Adjusting the matrix pH to >5.0 is a mandatory causal step to ensure the analytes revert to their volatile molecular form, enabling headspace partitioning.
Chromatographic Resolution: One-dimensional GC-MS frequently fails due to matrix co-elution in complex biological samples. Two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC-TOF-MS) provides orthogonal separation, successfully resolving interferences that co-elute with pyrazines in the first dimension[4].
Self-Validating Protocol: HS-SPME-GC×GC-TOF-MS
To ensure a self-validating system, a deuterated internal standard is introduced at the very first step. This normalizes extraction efficiency variations and instrumental drift, ensuring absolute quantitative accuracy[4].
-
Homogenization & Spiking: Bead-mill whole Vitis vinifera berries in a saturated NaCl solution. Spike immediately with a deuterated internal standard (e.g.,
-IBMP)[4]. -
Matrix Modification: Adjust the homogenate pH to > 5.0 using 1M NaOH to deprotonate the methoxypyrazines[5].
-
Extraction: Expose a Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) SPME fiber to the headspace at 80 °C for 10 minutes. Rationale: DVB increases the surface area for semi-volatiles, while PDMS provides a hydrophobic environment[4].
-
Desorption & Analysis: Thermally desorb the fiber in the GC inlet. Separate using GC×GC-TOF-MS and quantify based on the ratio of the unlabeled analyte to the labeled standard[4].
HS-SPME-GC×GC-TOF-MS workflow for the isolation and quantification of volatile methoxypyrazines.
Isolation of Complex Marine Pyrazine Alkaloids
Mechanistic Causality of the Extraction Workflow
Marine sponges such as Stylissa massa present a radically different matrix: they contain massive amounts of sea salt, complex lipids, and highly polar structural isomers of PIAs[3].
Orthogonal Purification: Direct HPLC injection of crude marine extracts leads to irreversible column fouling. Therefore, Size-Exclusion Chromatography (SEC) using Sephadex LH-20 is utilized as a mandatory pre-treatment. Sephadex separates by size and mild lipophilicity, effectively removing bulk salts and high-molecular-weight lipids. Ion-Pairing Chromatography: Preparative C18 HPLC requires the addition of ion-pairing agents (like 0.1% Trifluoroacetic acid). Without TFA, the basic nitrogen atoms in the pyrazine ring interact with residual silanols on the stationary phase, causing severe peak tailing and loss of resolution.
Self-Validating Protocol: Bioassay-Guided Fractionation
This protocol relies on bioassay-guided fractionation (e.g., anti-inflammatory assays using zebrafish models). If a fraction loses bioactivity, the isolation is halted, validating that the target molecule is tracked accurately through the purification stages[3].
-
Biomass Processing: Lyophilize the sponge tissue immediately upon collection to remove water and halt enzymatic degradation[3].
-
Exhaustive Extraction: Macerate the dried tissue in Methanol/Dichloromethane (1:1 v/v). Rationale: Methanol penetrates the tissue and precipitates large proteins, while dichloromethane solubilizes semi-polar alkaloids.
-
Liquid-Liquid Partitioning: Suspend the crude extract in
and partition against Ethyl Acetate (EtOAc). Retain the EtOAc fraction, which contains the enriched pyrazine alkaloids. -
Size-Exclusion: Pass the EtOAc fraction through a Sephadex LH-20 column, eluting with 100% Methanol to remove lipophilic bulk.
-
High-Resolution Isolation: Inject the active fractions onto a semi-preparative RP-HPLC (C18 column) using an
/Acetonitrile gradient supplemented with 0.1% TFA to isolate pure stylimassalins[3]. Elucidate the final structure via 2D-NMR and X-Ray crystallography[3].
Bioassay-guided isolation workflow for complex marine pyrazine alkaloids using orthogonal LC.
Quantitative Data Summary
The following table summarizes the divergent parameters required for isolating these two classes of naturally occurring pyrazines.
| Parameter | Terrestrial Volatiles (Methoxypyrazines) | Marine Alkaloids (Stylimassalins / PIAs) |
| Natural Source | Vitis vinifera (Grapes/Wine)[4] | Stylissa massa (Marine Sponge)[3] |
| Target Structure | Low MW, highly volatile (e.g., IBMP) | High MW, complex tricyclic scaffolds |
| Extraction Method | HS-SPME (PDMS/DVB fiber)[1][4] | Exhaustive solvent extraction (MeOH/ |
| Purification | None (Direct thermal desorption) | Sephadex LH-20 + RP-HPLC[3] |
| Analytical Detection | GC×GC-TOF-MS[4] | NMR (1D/2D), HR-ESI-MS, X-Ray[3] |
| Abundance/Yield | pg/g to ng/L (Trace levels)[4][5] | mg/kg of dry sponge weight[3] |
| Key Challenge | Matrix co-elution, ultra-low olfactory threshold | Extreme salinity, structural isomerism[3] |
References
- Applications of Solid-Phase Microextraction and Gas Chromatography/Mass Spectrometry (SPME-GC/MS) in the Study of Grape and Wine Volatile Compounds. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDsS2Qltua-GmD1j1OKMNEqX7SW7b2c4ecoliEqOQFBIjO06kEgEcFnfWAivNz8xukMQaE1wOkNTebDHNq5Mp8TEYFNwBCD7E7TztXM3dVE0iuv9eqhJWtajZLTs0ZmRb-cGnRcIjDxHe3IcA=]
- Marine Indole Alkaloids—Isolation, Structure and Bioactivities. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFap_H0oqv16vkiVkrvVPfbYVa2Cc14kyzLMlndjZk6C2ewqBPHNOkSnU6tB-o4AW6WeFwLiJWpxmwzDPqByPjGnWJrWUaoJgJPD1saA19eclp4KVM-6cekJtbYyjxBjO5AuRfceIbrPsaWObs=]
- Measurement of 3-Alkyl-2-Methoxypyrazine by Headspace Solid-Phase Microextraction in Spiked Model Wines. vt.edu.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrBS0usJk804Fi1FP51zkpEqkp48njNRBGCGy3qPMQB-S-2RNKU_p8icJuaiGVr-rBfL9Z69g7xCvkyFVAEvg0eBEMD4twmbSnskyajAvQhr1EH5lRM3aLOWSh4WV_7DfCTC-BS_bM9ybrWm0kskDphSBDUtPjnd19camuP1nBgGyEpvLqjygszMQr58hi97qDq7Ls8zenpPfrPVjsy4XP]
- Rapid Measurement of 3-Alkyl-2-methoxypyrazine Content of Winegrapes To Predict Levels in Resultant Wines. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKNCjsfk2yXjf8meyNKTQVjE6pbd7toKaZkcBls5ZJT5dWQNP5QMQEV8AYvZfIyv4TRhgpX6A7249hCbw0wyQBvQLtLYnt6bnEqk0FRqlmocTG664YvhYFnCDQheuOjgY8lIjDntSAz-I=]
- Discovery of Anti-Inflammatory Alkaloids from Sponge Stylissa massa Suggests New Biosynthetic Pathways for Pyrrole–Imidazole Alkaloids. mdpi.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJysci977zrUNFzBXrdz2xfzbZKr_bOrJFOtbLwsbXzvQI3qL9rOW3WI0-2dufF10YyMCLqKoK7o0PUO8veS4DjUxcbqCTeWoP75MPDONbsgjmjIfjBn-hjO9fdMAPwq88vHw=]
- Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. d-nb.info.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERHIaOMb5WEqbWnxfRXxSvGLc2Gu7LjuvshRG_trxoQH8uM1suVHFYwdUCEiSDnxk_h7yTwLNKcPnOokr7c0suhI0lGRR4ck7ifdfBMZkGm4bSc8PDND7uc8Q=]
Sources
- 1. Applications of Solid-Phase Microextraction and Gas Chromatography/Mass Spectrometry (SPME-GC/MS) in the Study of Grape and Wine Volatile Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Marine Indole Alkaloids—Isolation, Structure and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
Methodological & Application
Application Notes & Protocols for the Purification of 2-[(3-Methylthiophen-2-yl)methoxy]pyrazine
An in-depth guide for researchers, scientists, and drug development professionals.
This document provides a comprehensive guide to the purification of 2-[(3-Methylthiophen-2-yl)methoxy]pyrazine, a heterocyclic compound of interest due to the prevalence of both pyrazine and thiophene moieties in medicinal chemistry and materials science.[1][2] The pyrazine ring is often considered a "privileged scaffold" in drug discovery, appearing in numerous bioactive compounds, while the thiophene ring is a key component in various functional materials.[1] Achieving high purity of the target compound is paramount for accurate biological screening, reliable analytical data, and successful downstream applications.
This guide moves beyond simple step-by-step instructions to explain the underlying principles and strategic decisions required for effective purification, empowering researchers to adapt and troubleshoot these methods for their specific needs.
Compound Profile and Impurity Landscape
A successful purification strategy begins with a thorough understanding of the target molecule's properties and the likely impurities generated during its synthesis.
Physicochemical Properties
While detailed experimental data for 2-[(3-Methylthiophen-2-yl)methoxy]pyrazine is not widely published, we can infer its likely properties based on its constituent parts and analogous structures like 2-methoxy-3-methyl pyrazine.[3]
| Property | Estimated Value / Characteristic | Rationale & Scientific Justification |
| Molecular Formula | C₁₀H₁₀N₂OS | Derived from the chemical structure. |
| Molecular Weight | 206.26 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to yellow liquid | Many substituted pyrazines are liquids with a distinct color.[3] |
| Boiling Point | >160 °C at 760 mmHg | High due to the aromatic systems and molecular weight. Analogous pyrazines have boiling points in the 158-159 °C range.[3] Vacuum distillation is recommended to prevent thermal decomposition.[4][5] |
| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Hexane); sparingly soluble in water. | The molecule possesses both polar (pyrazine nitrogens, ether oxygen) and non-polar (thiophene, methyl group) regions, suggesting broad organic solvent compatibility. |
| Stability | Potentially sensitive to strong acids. | Thiophene derivatives can be susceptible to degradation on acidic stationary phases like standard silica gel.[6] |
Common Synthetic Impurities
The synthesis of the target compound likely involves a nucleophilic substitution, such as a Williamson ether synthesis, by coupling a pyrazine and a thiophene precursor.[1] This informs the types of impurities to expect:
-
Unreacted Starting Materials:
-
2-Halopyrazine (e.g., 2-chloropyrazine)
-
(3-Methylthiophen-2-yl)methanol
-
-
Reagents:
-
Inorganic bases (e.g., NaH, K₂CO₃)
-
Phase-transfer catalysts
-
-
Side-Products:
-
Homocoupling products of the starting materials.
-
Products from reaction with residual water.
-
Isomeric byproducts if the starting materials are not regiochemically pure.
-
A Strategic Purification Workflow
A multi-step approach is essential for achieving high purity. The strategy involves progressing from bulk impurity removal to fine purification, with analytical checks at each stage.
Caption: A multi-phase workflow for purifying 2-[(3-Methylthiophen-2-yl)methoxy]pyrazine.
Detailed Purification Protocols
The following protocols provide step-by-step methodologies. Causality and expert insights are highlighted in bold.
Protocol 3.1: Aqueous Work-up and Liquid-Liquid Extraction (LLE)
Objective: To remove inorganic salts, water-soluble reagents, and highly polar byproducts from the crude reaction mixture. LLE separates compounds based on their differential solubilities in two immiscible liquid phases.[5][7]
Methodology:
-
Dissolution: Transfer the crude reaction mixture to a separatory funnel. Dissolve it in an appropriate organic solvent, such as ethyl acetate or dichloromethane (DCM). Ethyl acetate is often a good first choice due to its moderate polarity and ease of removal.
-
Aqueous Wash: Add an equal volume of deionized water and shake the funnel vigorously for 1-2 minutes, venting frequently to release pressure. Allow the layers to separate and discard the lower aqueous layer. This initial wash removes the bulk of water-soluble impurities.
-
Acid/Base Wash (Optional but Recommended):
-
To remove unreacted basic precursors (e.g., 2-halopyrazine), wash the organic layer with 1M HCl.
-
To remove acidic precursors or byproducts, subsequently wash with a saturated NaHCO₃ solution until effervescence ceases.
-
This acid-base washing selectively ionizes and transfers residual starting materials into the aqueous phase, significantly simplifying subsequent purification steps.
-
-
Brine Wash: Perform a final wash with a saturated NaCl (brine) solution. The brine wash helps to break up any emulsions and removes the majority of dissolved water from the organic layer, facilitating drying.
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask. Add an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), swirl, and let it stand for 10-15 minutes. Filter or decant the dried solution and concentrate it under reduced pressure using a rotary evaporator.
Protocol 3.2: High-Vacuum Distillation
Objective: To separate the target compound from non-volatile or very high-boiling impurities. This technique is ideal for thermally sensitive compounds or those with high boiling points, as lowering the pressure reduces the boiling point.[5][8]
Methodology:
-
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is clean, dry, and free of cracks. Use high-vacuum grease sparingly on all ground-glass joints.
-
Sample Loading: Place the concentrated crude product from the LLE step into the distillation flask, adding a new magnetic stir bar. Do not fill the flask more than two-thirds full to prevent bumping.
-
System Evacuation: Begin stirring and slowly evacuate the system using a high-vacuum pump protected by a cold trap (liquid nitrogen or dry ice/acetone). A slow, gradual reduction in pressure is critical to prevent violent bumping of the sample.
-
Heating: Once a stable, low pressure (e.g., <1 mmHg) is achieved, begin gently heating the distillation flask using a heating mantle with a sand or oil bath. The bath temperature should typically be set 20-30 °C higher than the expected boiling point of the compound at that pressure. [4]
-
Fraction Collection: Collect the distillate that comes over at a constant temperature. Discard any initial, lower-boiling forerun and stop the distillation before high-boiling residues begin to distill.
-
System Shutdown: After collecting the desired fraction, remove the heating mantle and allow the system to cool completely before slowly and carefully reintroducing air.
Protocol 3.3: High-Performance Flash Column Chromatography
Objective: To achieve high-purity separation of the target compound from closely related impurities based on differential adsorption to a solid stationary phase.[9][10]
Methodology:
-
Solvent System Selection: Using Thin-Layer Chromatography (TLC), determine an optimal solvent system. A good system will give the target compound an Rf value of approximately 0.25-0.35. A common starting point for compounds of this polarity is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.[6]
-
Column Packing:
-
Select a column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude sample by weight).
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and use positive pressure to pack it into a firm, uniform bed. A well-packed column is the single most important factor for a successful separation.
-
-
Sample Loading:
-
Wet Loading: Dissolve the distilled product in a minimal amount of the eluent and carefully pipette it onto the top of the silica bed.
-
Dry Loading (Recommended for better resolution): Dissolve the sample in a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the column.[11]
-
-
Elution: Begin eluting the column with the starting solvent system, applying positive pressure. A gradient elution, where the polarity of the mobile phase is gradually increased, is often most effective.[6][11] For example, start with 95:5 Hexane:Ethyl Acetate and slowly increase the proportion of ethyl acetate.
-
Fraction Collection & Analysis: Collect fractions of equal volume in test tubes. Spot each fraction (or every few fractions) on a TLC plate alongside a sample of the starting material to monitor the separation.
-
Product Isolation: Combine the fractions that contain only the pure target compound. Remove the solvent under reduced pressure to yield the final, purified product.
Caption: A simplified diagram of a flash column chromatography setup.
Troubleshooting Common Purification Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound streaks on TLC plate / Poor separation on column | Acidic Silica: The thiophene moiety may be interacting with acidic sites on the silica gel.[6] Wrong Solvent Polarity: The eluent is either too polar (high Rf) or not polar enough (low Rf). | Deactivate the silica by pre-treating it or adding 0.5-1% triethylamine to the eluent.[6][11] Alternatively, use a neutral stationary phase like alumina.[11] Systematically screen solvent systems using TLC to find the optimal polarity.[6] |
| Low recovery after LLE | Insufficient Extractions: The compound has significant solubility in the aqueous phase. Emulsion Formation: An emulsion has formed at the interface, trapping the product. | Perform at least 3-4 extractions with fresh organic solvent to ensure maximum recovery.[12] Add a small amount of brine to the separatory funnel to help break the emulsion. |
| Compound decomposition during distillation | Temperature Too High: The compound is not stable at its atmospheric boiling point. | Use high-vacuum distillation to lower the boiling point to a safe temperature.[4][8] Ensure the system is free of leaks to maintain a low pressure. |
| Compound is not eluting from the chromatography column | Compound is too Polar: The chosen mobile phase is not polar enough to displace the compound from the stationary phase. Irreversible Adsorption: The compound has strongly and irreversibly bound to the silica gel. | Drastically increase the polarity of the mobile phase (e.g., switch to DCM/Methanol).[11] Test for stability by spotting the compound on a TLC plate and letting it sit for an hour before eluting.[11] If degradation occurs, switch to a different stationary phase like alumina or C18 reversed-phase.[11] |
References
-
The Purification of Organic Compound: Techniques and Applications. (2024). Reachem. [Link]
-
How To: Purify by Distillation. University of Rochester Chemistry. [Link]
-
Methods of Purification of Organic Compounds. (2023). NCERT 11 Chemistry. [Link]
-
Methods of Purification of Organic Compounds. CK-12 Foundation. [Link]
-
Organic Synthesis - Practical Purification Techniques. (2022). Study Mind. [Link]
-
Recrystallization. University of California, Los Angeles. [Link]
-
Recrystallization Techniques for Purification. Scribd. [Link]
-
Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. (2019). PubMed. [Link]
-
Recrystallization1. University of Colorado Boulder. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Recrystallization (chemistry). Wikipedia. [Link]
-
Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. (2019). ResearchGate. [Link]
- Process for the purification of thiophene.
- Purification of pyrazine.
-
Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. (2019). Oxford Academic. [Link]
-
Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. CABI Digital Library. [Link]
-
Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. PMC. [Link]
-
2-methoxy-3-methyl pyrazine. The Good Scents Company. [Link]
-
Chromatographic Columns. Open Library Publishing Platform. [Link]
-
Column Chromatography. University of Colorado Boulder. [Link]
-
Column chromatography. Columbia University. [Link]
- Pyrazine derivatives.
-
Synthesis strategies to 3-alkyl-2-methoxy pyrazines. Durham e-Theses. [Link]
-
3-Alkyl-2-Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. ChemistryEurope. [Link]
-
2-[(4-Methoxyphenyl)methyl]thiophen-3-yl 2-deoxy-2-methylhexopyranoside. EPA. [Link]
-
Synthesis strategies to 3-alkyl-2-methoxy pyrazines. Durham E-Theses. [Link]
-
Polythieno[3,4-b]pyrazine: pathways to metallic charge transport. Royal Society of Chemistry. [Link]
Sources
- 1. 2-[(3-Methylthiophen-2-yl)methoxy]pyrazine | 2200067-75-8 | Benchchem [benchchem.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. 2-methoxy-3-methyl pyrazine, 2847-30-5 [thegoodscentscompany.com]
- 4. How To [chem.rochester.edu]
- 5. chemistrystudent.com [chemistrystudent.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. studymind.co.uk [studymind.co.uk]
- 8. CK12-Foundation [flexbooks.ck12.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. columbia.edu [columbia.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Pyrazine Scaffolds in Medicinal Chemistry
Abstract
The pyrazine ring (1,4-diazine) is a "privileged scaffold" in medicinal chemistry, distinguished by its electron-deficient nature, capacity for hydrogen bonding, and metabolic stability relative to other heterocycles. This application note provides a technical deep-dive into the utility of pyrazine compounds across three critical therapeutic areas: Antitubercular agents, Oncology (Proteasome/Kinase inhibitors), and Antivirals. It includes validated protocols for biological assessment and synthetic functionalization, designed for immediate implementation in drug discovery workflows.
Antimicrobial Applications: The Pyrazinamide (PZA) Paradigm
Mechanism of Action: The "Trojan Horse" Strategy
Pyrazinamide (PZA) remains a cornerstone of tuberculosis (TB) therapy.[1] Unlike standard antibiotics that target growing bacteria, PZA is uniquely active against non-replicating "persister" cells in acidic environments (e.g., macrophage phagolysosomes).
Mechanism:
-
Passive Diffusion: PZA enters Mycobacterium tuberculosis (Mtb).[2][1]
-
Bioactivation: The bacterial enzyme Pyrazinamidase (PncA) hydrolyzes PZA to Pyrazinoic Acid (POA).[2][3]
-
Acidification & Collapse: POA is actively effluxed.[2][4] However, in an acidic extracellular environment (pH < 6.0), protonated POA (H-POA) re-enters the cell via passive diffusion.[1] Intracellular accumulation of POA collapses the transmembrane proton motive force (PMF) and inhibits Fatty Acid Synthase I (FAS-I).[2]
Figure 1: The "Ion Trapping" mechanism of Pyrazinamide efficacy in M. tuberculosis.
Protocol: pH-Dependent MIC Determination for PZA
Challenge: Standard susceptibility testing at neutral pH (7.0) yields false resistance results for PZA because the drug requires acidic conditions for bioactivity. Objective: Determine Minimum Inhibitory Concentration (MIC) under physiologically relevant acidic stress.
Materials:
-
M. tuberculosis strain (e.g., H37Rv as control).[2]
-
Middlebrook 7H9 broth supplemented with OADC.[2]
-
Phosphate-citrate buffer (to adjust pH).[2]
-
Resazurin (Alamar Blue) for viability readout.[2]
Step-by-Step Methodology:
-
Media Preparation (Critical Step):
-
Prepare 7H9 broth.
-
Aseptically adjust pH to 5.9 - 6.0 using phosphate-citrate buffer.[2]
-
Note: Do not go below pH 5.5, as acidity alone will kill the bacteria, confounding results.
-
-
Inoculum Prep:
-
Plate Setup:
-
Add 100 µL of acidified media to 96-well plate.
-
Perform serial 2-fold dilution of PZA (Range: 800 µg/mL to 6.25 µg/mL).[2]
-
Add 100 µL of bacterial suspension.
-
-
Incubation:
-
Incubate at 37°C for 7 days.
-
-
Readout (REMA Assay):
Self-Validating Controls:
-
Positive Control: Rifampicin (must show inhibition at standard MIC).[2]
-
Negative Control: Media + Bacteria (no drug) at pH 6.0 (must show growth; if pink is absent, the pH was too toxic).[2]
-
PZA Control: M. bovis (naturally PZA resistant due to pncA mutation) must grow in high PZA concentrations.[2]
Oncology: The Pyrazine as a Pharmacophore Anchor
In oncology, pyrazines often serve as stable linkers that position "warheads" (like boronic acids) or act as hydrogen bond acceptors in kinase hinge regions.
Case Study: Bortezomib (Proteasome Inhibitor)
Bortezomib utilizes a pyrazine-2-carbonyl moiety.[2][5][6][7]
-
Function: The pyrazine nitrogen acts as an H-bond acceptor, stabilizing the molecule within the S3 subsite of the 20S proteasome, while the boronic acid forms a reversible covalent bond with the catalytic Threonine-1 residue.
Protocol: 20S Proteasome Inhibition Assay
Objective: Quantify the IC50 of pyrazine-based inhibitors against the Chymotrypsin-like activity of the 20S proteasome.
Reagents:
-
Purified 20S Proteasome (Human).[2]
-
Fluorogenic Substrate: Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-amino-4-methylcoumarin).[2]
-
Assay Buffer: 20 mM HEPES pH 7.5, 0.5 mM EDTA, 0.03% SDS.
Workflow:
-
Inhibitor Dilution: Prepare 10-point dilution series of the pyrazine compound in DMSO (Final DMSO < 1%).
-
Enzyme Addition: Add 0.5 µg 20S proteasome to wells. Incubate 15 mins at 37°C to allow equilibrium binding.
-
Substrate Initiation: Add 50 µM Suc-LLVY-AMC.
-
Kinetic Read: Monitor fluorescence (Ex 360 nm / Em 460 nm) every 5 mins for 60 mins.
-
Data Analysis: Calculate the slope (RFU/min) for the linear portion. Normalize to DMSO control.
Data Presentation Table:
| Compound | R-Group (Pyrazine C3) | IC50 (nM) | Metabolic Stability (t1/2 min) |
|---|---|---|---|
| Bortezomib | H | 7.9 | >60 |
| Analog A | Methyl | 12.4 | 45 |
| Analog B | Phenyl | 55.0 | 120 |[2]
Synthetic Protocols: Functionalizing the Pyrazine Core
Pyrazines are electron-deficient, making electrophilic aromatic substitution (EAS) difficult.[2] Therefore, Minisci-type radical alkylations are the gold standard for late-stage functionalization.[2]
Protocol: Silver-Catalyzed Minisci Alkylation
Application: Direct C-H alkylation of pyrazines using carboxylic acids as alkyl sources.[2][8]
Figure 2: Minisci Radical Alkylation workflow for C-H functionalization.
Procedure:
-
Setup: In a sealable vial, dissolve Pyrazine derivative (1.0 equiv) in biphasic solvent system (DCM:Water 1:1).
-
Reagents: Add Alkyl Carboxylic Acid (2.0 equiv) and AgNO3 (0.2 equiv).
-
Oxidant: Add Ammonium Persulfate ((NH4)2S2O8, 2.0 equiv).
-
Reaction: Stir vigorously at 40°C for 12 hours. The Ag+ catalyzes oxidative decarboxylation of the acid, generating a nucleophilic alkyl radical that attacks the electron-deficient pyrazine.
-
Workup: Basify with saturated NaHCO3. Extract with DCM (3x).[2]
-
Purification: Silica gel chromatography (Hexane/EtOAc).
Why this works: The pyrazine ring is naturally electron-poor, repelling electrophiles but acting as a "radical sink" for nucleophilic alkyl radicals generated from the carboxylic acid.
Emerging Applications: Antivirals (Favipiravir)
Context: Favipiravir (T-705) is a pyrazinecarboxamide derivative.[2][9] Mechanism: It acts as a nucleoside analog.[2][9][10][11] Intracellular phosphoribosylation converts it to the triphosphate form, which is recognized by viral RNA-dependent RNA polymerase (RdRp) as a pseudopurine, leading to lethal mutagenesis or chain termination.
Key Structural Insight: The 3-hydroxy-2-pyrazinecarboxamide moiety mimics the guanine base pairing face, allowing it to be incorporated into viral RNA.[2]
References
-
Zhang, Y., et al. (2003). "Mode of action of pyrazinamide: disruption of Mycobacterium tuberculosis membrane transport and energetics by pyrazinoic acid."[3] Journal of Antimicrobial Chemotherapy.
-
Petrella, S., et al. (2011). "Crystal Structure of the Pyrazinamide-Activating Enzyme Pyrazinamidase from Mycobacterium tuberculosis." PLOS ONE.
-
Adams, J., et al. (1999). "Proteasome Inhibitors: A Novel Class of Potent and Effective Antitumor Agents." Cancer Research.[2]
-
Furuta, Y., et al. (2017). "Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase."[2][12][13] Proceedings of the Japan Academy, Series B.
-
Duncton, M. A. (2011).[2] "Minisci reactions: Versatile tools for the functionalization of heterocycles." MedChemComm.
Sources
- 1. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bortezomib,Velcade | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. What is the mechanism of Pyrazinamide? [synapse.patsnap.com]
- 4. Role of Acid pH and Deficient Efflux of Pyrazinoic Acid in Unique Susceptibility of Mycobacterium tuberculosis to Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyl (pyrazine-2-carbonyl)phenylalaninate | Manasa Life Sciences [manasalifesciences.com]
- 6. researchgate.net [researchgate.net]
- 7. Bortezomib | C19H25BN4O4 | CID 387447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. arpi.unipi.it [arpi.unipi.it]
- 9. Favipiravir - Wikipedia [en.wikipedia.org]
- 10. oatext.com [oatext.com]
- 11. pnas.org [pnas.org]
- 12. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
use of 2-[(3-Methylthiophen-2-yl)methoxy]pyrazine as a research tool
Title: Application Note: Deploying 2-[(3-Methylthiophen-2-yl)methoxy]pyrazine as a Privileged Scaffold in Fragment-Based Drug Discovery (FBDD)
Executive Summary
The compound 2-[(3-Methylthiophen-2-yl)methoxy]pyrazine (CAS: 2200067-75-8) is a novel, commercially available bi-heterocyclic building block[1]. Comprising an electron-deficient pyrazine moiety linked to a 3-methylthiophene ring via a flexible methoxy bridge, this compound represents an uncharacterized yet highly promising "blank slate" for chemical biology and probe development[1][2]. With a molecular weight of 206.27 g/mol , the parent molecule strictly adheres to the "Rule of Three" (Ro3), making it an ideal core scaffold for Fragment-Based Drug Discovery (FBDD) libraries[3]. This application note details the theoretical rationale and provides validated, step-by-step biophysical protocols for utilizing this scaffold to discover novel ligands for challenging macromolecular targets.
Chemical Biology & Structural Rationale
In modern medicinal chemistry, the strategic selection of fragment scaffolds dictates the success of downstream hit-to-lead optimization. The 2-[(3-Methylthiophen-2-yl)methoxy]pyrazine scaffold offers three distinct mechanistic advantages:
-
Thiophene as a Bioisostere: The thiophene ring is a well-established privileged scaffold[4]. It frequently serves as a bioisostere for phenyl rings, mimicking their spatial characteristics while offering distinct electronic advantages that enhance binding affinity and metabolic stability[5]. Furthermore, thiophene's susceptibility to electrophilic substitution allows for rapid library generation[2].
-
Pyrazine for Hydrogen Bonding: The pyrazine ring provides two nitrogen atoms that act as critical hydrogen-bond acceptors[2]. This enhances the compound's aqueous solubility—a critical requirement for high-concentration fragment screening—and facilitates interactions with target protein backbone amides[2].
-
Conformational Flexibility: The methoxy bridge connecting the two heterocycles allows for rotational freedom[1]. Unlike rigid fused-ring systems, this flexibility enables the fragment to adopt multiple conformations, increasing the probability of identifying cryptic or allosteric binding pockets during primary screening[1][6].
Application Workflow: The FBDD Pipeline
To effectively deploy this scaffold, researchers must utilize a self-validating biophysical screening cascade. Because fragment-target interactions are typically weak (Kd in the µM to mM range), highly sensitive orthogonal techniques are required[6][7]. The workflow begins with Ligand-Observed Nuclear Magnetic Resonance (NMR) to detect primary hits, followed by Surface Plasmon Resonance (SPR) to quantify binding kinetics[7].
Workflow for utilizing the MTP scaffold in Fragment-Based Drug Discovery (FBDD).
Detailed Experimental Protocols
Protocol A: Primary Screening via Ligand-Observed NMR
Ligand-observed NMR techniques, specifically Saturation Transfer Difference (STD) and Water-Ligand Observation with Gradient SpectroscopY (WaterLOGSY), are the gold standards for detecting weak fragment binding[7][8].
-
Causality & Rationale: STD-NMR detects the transfer of magnetization from the irradiated protein to the bound fragment, mapping the binding epitope. Conversely, WaterLOGSY exploits the transfer of bulk water magnetization[7]. Running both concurrently establishes a self-validating system that minimizes false positives caused by compound aggregation[8].
Step-by-Step Methodology:
-
Buffer Preparation: Prepare an NMR-compatible buffer (e.g., 50 mM Phosphate, 100 mM NaCl, pH 7.4) in 100% D₂O to minimize the water signal and lock the spectrometer[8].
-
Sample Formulation:
-
Reference Sample: 500 µM of the scaffold derivative in buffer (containing 1-5% d6-DMSO for solubility).
-
Test Sample: 50 µM of the unlabelled target protein + 500 µM of the fragment[7].
-
-
STD-NMR Acquisition:
-
Irradiate the protein's aliphatic methyl protons at -0.5 ppm (on-resonance) and at 40 ppm (off-resonance) using a train of Gaussian pulses with a saturation time of 2 seconds[7].
-
Subtract the on-resonance spectrum from the off-resonance spectrum to yield the STD difference spectrum.
-
-
WaterLOGSY Acquisition:
-
Apply a selective 180° inversion pulse to the bulk water resonance (4.7 ppm) with a mixing time of 1-2 seconds[7].
-
Observe the sign of the fragment resonances: non-binders exhibit negative NOE signals, while true binders invert to positive signals due to the large correlation time of the protein-ligand complex[7].
-
Protocol B: Orthogonal Validation via Surface Plasmon Resonance (SPR)
-
Causality & Rationale: While NMR provides binary (bind/no-bind) data, SPR is required to orthogonally validate the hits by quantifying the equilibrium dissociation constant (
) and kinetic rates (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> , )[6].
Step-by-Step Methodology:
-
Surface Functionalization: Dock the target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry). Aim for a high target density of 2000-3000 Response Units (RU) to account for the low molecular weight of the fragment[6].
-
Analyte Preparation: Prepare a 2-fold dilution series of the fragment ranging from 10 µM to 2 mM in running buffer. Critical Step: The running buffer must be matched exactly to the DMSO concentration of the analyte samples (typically 2-5%) to prevent bulk refractive index shifts[6].
-
Injection and Kinetics:
-
Inject the analyte series at a high flow rate (50 µL/min) to minimize mass transport limitations.
-
Allow 60 seconds for association and 120 seconds for dissociation.
-
-
Data Analysis: Double-reference the sensograms (subtracting the reference flow cell and blank buffer injections) and fit the steady-state responses to a 1:1 Langmuir binding isotherm to calculate the
.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Data Presentation: Triage of Scaffold Derivatives
To prioritize hits for downstream X-ray crystallography and Structure-Based Drug Design (SBDD), quantitative data must be synthesized to calculate Ligand Efficiency (LE). LE normalizes binding affinity by the number of heavy atoms (HA), ensuring that chemical derivatizations to the 2-[(3-Methylthiophen-2-yl)methoxy]pyrazine core genuinely improve binding interactions rather than just adding lipophilic bulk.
Table 1: Representative Biophysical Triage of Scaffold Derivatives (Mock Data)
| Compound ID | Scaffold Modification | Heavy Atoms (HA) | NMR STD Amplification (%) | SPR | Ligand Efficiency (kcal/mol/HA) | Triage Decision |
| MTP-01 (Parent) | None | 14 | 12% | 850 | 0.30 | Baseline |
| MTP-02 | Pyrazine C5-NH₂ | 15 | 45% | 120 | 0.36 | Advance to X-ray |
| MTP-03 | Thiophene C4-Cl | 15 | 18% | 600 | 0.29 | Discard |
| MTP-04 | Pyrazine C6-CH₃ | 15 | 8% | >1000 | N/A | Discard |
Note: An LE > 0.30 is generally required to justify advancing a fragment into hit-to-lead optimization.
References
-
[1] 2-[(3-Methylthiophen-2-yl)methoxy]pyrazine | 2200067-75-8. Benchchem. Available at: 1
-
[2] Scope and Objectives of Research on 2-[(3-Methylthiophen-2-yl)methoxy]pyrazine and Related Derivatives. Benchchem. Available at: 2
-
[3] Fragment-Based Drug Discovery Using NMR Spectroscopy. NIH PubMed Central. Available at: 3
-
[9] Fragment Based Drug Discovery. Drug Discovery Chemistry. Available at: 9
-
[6] NMR-Based Fragment Screening in a Minimum Sample but Maximum Automation Mode. JoVE. Available at:6
-
[7] Fragment screening by ligand observed nmr. Bruker. Available at: 7
-
[8] Practical Aspects of NMR-Based Fragment Screening. ScienceDirect. Available at: 8
-
[4] “Thiophene”: A Sulphur Containing Heterocycle as a Privileged Scaffold. Bentham Science. Available at: 4
-
[5] Exploring the Potential of Thiophene in Drug Design. NINGBO INNO PHARMCHEM CO.,LTD. Available at: 5
Sources
- 1. 2-[(3-Methylthiophen-2-yl)methoxy]pyrazine | 2200067-75-8 | Benchchem [benchchem.com]
- 2. 2-[(3-Methylthiophen-2-yl)methoxy]pyrazine | 2200067-75-8 | Benchchem [benchchem.com]
- 3. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. nbinno.com [nbinno.com]
- 6. NMR-Based Fragment Screening in a Minimum Sample but Maximum Automation Mode [jove.com]
- 7. Fragment screening by ligand observed nmr | Bruker [bruker.com]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Fragment Based Drug Discovery - Drug Discovery Chemistry [drugdiscoverychemistry.com]
Application Note: Biological Evaluation and Mechanism of Action Profiling for Novel Pyrazine Derivatives
Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Experimental Design & Protocol Guide
Introduction & Strategic Rationale
Pyrazine derivatives represent a highly versatile and privileged scaffold in medicinal chemistry. Depending on their structural functionalization, these compounds exhibit a broad spectrum of biological activities, ranging from potent anticancer cytotoxicity to frontline antitubercular and antiviral efficacy. Notable examples include pyrazinamide (PZA) , a cornerstone of tuberculosis therapy[1], and favipiravir (T-705) , a broad-spectrum antiviral targeting RNA-dependent RNA polymerase (RdRp)[2].
As a Senior Application Scientist, I have designed this guide to move beyond basic assay descriptions. The protocols detailed herein are structured as self-validating systems—incorporating orthogonal validation steps and physiological microenvironment simulations—to ensure that the data generated translates reliably into in vivo and clinical success.
Fig 1. Sequential experimental workflow for the biological evaluation of pyrazine derivatives.
Phase 1: Cytotoxicity & Therapeutic Window Profiling
Causality & Assay Rationale
Before assessing specific antimicrobial or antiviral efficacy, the baseline cellular toxicity of a novel pyrazine library must be established. Pyrazine derivatives can exhibit potent intrinsic cytotoxicity, making them viable anticancer candidates[3]. However, if the intended indication is antiviral or antibacterial, this cytotoxicity represents a dose-limiting off-target effect.
A self-validating system requires parallel testing against both target disease cell lines (e.g., A549 lung cancer, HepG2 hepatoma) and non-tumorigenic control lines (e.g., Vero, MDCK) to calculate the Selectivity Index (SI) [3][4]. The MTT assay is utilized because the reduction of tetrazolium salts to formazan by mitochondrial dehydrogenases provides a direct, quantifiable marker of metabolic viability.
Protocol 1: Step-by-Step MTT Viability Assay
-
Cell Seeding: Seed target cells (e.g., A549 and Vero) in 96-well microtiter plates at a density of
cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 h at 37°C in a 5% CO₂ atmosphere. -
Compound Treatment: Prepare serial dilutions of the pyrazine derivatives (0.1 µM to 100 µM) in culture media. Include a vehicle control (0.1% DMSO) to rule out solvent toxicity, and a positive control (e.g., Cisplatin) to validate assay sensitivity[3]. Treat cells for 48 hours.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Mechanistic Note: Viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully aspirate the culture media to avoid disturbing the cell monolayer. Add 150 µL of DMSO to each well to completely solubilize the formazan crystals.
-
Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.
Table 1: Representative Cytotoxicity and Selectivity Index Data
| Compound ID | A549 IC₅₀ (µM) | HepG2 IC₅₀ (µM) | Vero IC₅₀ (µM) | Selectivity Index (Vero/A549) | Primary Indication Route |
| Pyr-001 | 3.45 ± 0.59 | 4.12 ± 0.30 | >100 | >28.9 | Anticancer |
| Pyr-002 | >100 | >100 | >100 | N/A | Antimicrobial/Antiviral |
| Cisplatin (Ctrl) | 3.85 ± 0.63 | 5.20 ± 0.41 | 12.4 ± 1.1 | 3.2 | Anticancer Reference |
Phase 2: Antitubercular Phenotypic Screening (The Pyrazinamide Paradigm)
Causality & Assay Rationale
Pyrazinamide (PZA) is a frontline antitubercular prodrug. Standard neutral-pH susceptibility assays often yield false negatives because PZA requires an acidic environment (pH 5.5) to be converted into its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase (encoded by the pncA gene)[5][6]. This acidic condition strictly mimics the macrophage phagolysosome where dormant M. tuberculosis bacilli reside[1][5]. Once activated, POA inhibits Fatty Acid Synthase I (FASI) and disrupts membrane energetics[1][5].
Fig 2. Mechanism of action of pyrazinamide (PZA) targeting dormant M. tuberculosis in macrophages.
Protocol 2: Acidic Broth Microdilution Assay
-
Media Preparation: Prepare Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase). Critically, adjust the pH of the broth to 5.5 using 1N HCl prior to sterile filtration[5].
-
Inoculum Standardization: Prepare a suspension of M. tuberculosis H37Rv from a log-phase culture and adjust to a final concentration of
CFU/mL. -
Assay Assembly: In a 96-well microtiter plate, prepare serial two-fold dilutions of the pyrazine derivatives in the acidic broth. Inoculate the wells with the bacterial suspension.
-
Controls: Include a positive control (standard PZA) and an untreated growth control.
-
Incubation & Readout: Incubate the plates at 37°C for 7–14 days. Add Alamar Blue (resazurin) reagent to assess viability; a colorimetric shift from blue (oxidized) to pink (reduced) indicates bacterial growth. Determine the Minimum Inhibitory Concentration (MIC).
Phase 3: Antiviral Mechanism of Action (The Favipiravir Paradigm)
Causality & Assay Rationale
Pyrazinecarboxamides, such as favipiravir (T-705), exhibit broad-spectrum antiviral activity by functioning as purine nucleoside analogues[7][8]. Once internalized, host cell kinases phosphoribosylate the prodrug into its active triphosphate form (favipiravir-RTP)[8]. This active metabolite competitively binds to the viral RNA-dependent RNA polymerase (RdRp), inducing chain termination and lethal mutagenesis[8][9].
To definitively validate this MoA for novel pyrazines, an in vitro RdRp incorporation assay is required. A critical self-validating step in this protocol is the "purine competition" phase : adding excess natural purines (e.g., guanosine) should abolish the drug's inhibitory effect, thereby proving competitive inhibition at the RdRp active site[9].
Fig 3. Antiviral mechanism of favipiravir via phosphoribosylation and RdRp competitive inhibition.
Protocol 3: In Vitro RdRp Chain Termination & Purine Competition Assay
-
Reaction Assembly: Assemble the in vitro transcription reaction mixture containing purified viral RdRp (e.g., SARS-CoV-2 nsp12/nsp7/nsp8 complex or Influenza RdRp), an annealed RNA template-primer duplex, and standard ribonucleotides (ATP, CTP, UTP)[10].
-
Inhibitor Introduction: Introduce the synthesized triphosphate form of the novel pyrazine derivative (e.g., Pyr-RTP) at varying concentrations (0.1 µM to 50 µM).
-
Orthogonal Validation (Purine Competition): In a parallel set of control wells, add 10x the anticipated IC₅₀ concentration of natural guanosine triphosphate (GTP) to compete with the pyrazine analogue[9].
-
Initiation: Initiate the reaction by adding a fluorescently tagged or radiolabeled nucleotide tracer (e.g., [α-³²P]-ATP).
-
Incubation & Quenching: Incubate the mixture at 30°C for 60 minutes. Quench the reaction using an EDTA/formamide loading buffer to halt polymerase activity.
-
Resolution: Resolve the RNA products using high-resolution denaturing polyacrylamide gel electrophoresis (PAGE). Quantify truncated chain termination products via autoradiography or fluorescence imaging[10].
Table 2: RdRp Inhibition Kinetics and Purine Competition Validation
| Compound ID | Target Enzyme | RdRp IC₅₀ (µM) | IC₅₀ with Excess GTP (µM) | Validated Mechanism |
| Favipiravir-RTP | Influenza RdRp | 1.2 ± 0.3 | >50.0 (Abolished) | Competitive Chain Termination |
| Pyr-002-RTP | SARS-CoV-2 RdRp | 0.8 ± 0.1 | >50.0 (Abolished) | Competitive Chain Termination |
| Non-nuc Control | SARS-CoV-2 RdRp | 4.5 ± 0.4 | 4.8 ± 0.5 (Unchanged) | Allosteric Inhibition |
References
- What is the mechanism of action (MOA) of Pyrazinamide? - Dr.Oracle.
- Pyrazinamide: A Comprehensive Guide For API Importers And Compounding Pharmacies - OCTAGONCHEM.
- Application Notes and Protocols for Clinical Trials of Pyrazinamide-Containing TB Regimens - Benchchem.
- Design, Synthesis, and Cytotoxic Analysis of Novel Hederagenin–Pyrazine Derivatives Based on Partial Least Squares Discriminant Analysis - PMC.
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Publishing.
- Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - J-Stage.
- Favipiravir: An Effective Rna Polymerase Modulating Anti-Influenza Drug. - Biotech-Asia.
- Favipiravir, an anti-influenza drug against life-thre
- Favipiravir in Therapy of Viral Infections - MDPI.
- Structural basis for the inhibition of the SARS-CoV-2 RNA-dependent RNA polymerase by favipiravir-RTP - bioRxiv.
Sources
- 1. Pyrazinamide: A Comprehensive Guide For API Importers And Compounding Pharmacies | OCTAGONCHEM [octagonchem.com]
- 2. Favipiravir: An Effective Rna Polymerase Modulating Anti-Influenza Drug. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. Design, Synthesis, and Cytotoxic Analysis of Novel Hederagenin–Pyrazine Derivatives Based on Partial Least Squares Discriminant Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 5. droracle.ai [droracle.ai]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase [jstage.jst.go.jp]
- 8. mdpi.com [mdpi.com]
- 9. web.unica.it [web.unica.it]
- 10. biorxiv.org [biorxiv.org]
green chemistry approaches to pyrazine synthesis
Application Note: Next-Generation Green Chemistry Protocols for Pyrazine Synthesis
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Pyrazines represent a privileged heterocyclic scaffold in medicinal chemistry, agrochemicals, and the flavor and fragrance industries. Historically, the synthesis of pyrazine derivatives has relied on the condensation of α-diketones with diamines under harsh reflux conditions, utilizing volatile organic solvents (VOCs) and heavy metal catalysts. This Application Note outlines validated green chemistry methodologies—specifically biocatalytic aqueous synthesis, microwave-assisted reactive eutectic media (REM), and solvent-free condensation—that drastically improve atom economy, reduce environmental impact (E-factor), and accelerate reaction kinetics.
Mechanistic Foundations of Green Pyrazine Synthesis
-
Biocatalytic Aqueous Pathways: Synthesizing non-symmetric trisubstituted pyrazines can be achieved entirely in water by leveraging enzymatic precursors. Utilizing Cupriavidus necator L-threonine dehydrogenase, natural L-threonine is converted in situ to aminoacetone[1]. Mechanistic investigations and density functional theory (DFT) calculations reveal that phosphate buffering is not merely a passive pH stabilizer; it actively catalyzes the critical E1cB elimination and subsequent tautomerization steps required for pyrazine ring closure[1].
-
Microwave-Assisted Reactive Eutectic Media (REM): Applying microwave irradiation to a mixture of monosaccharides (e.g., fructose) and ammonium formate creates a highly polar reactive eutectic medium[2]. This medium serves a dual purpose: it acts as both the solvent and the reactant pool. The polar nature of the REM ensures highly efficient microwave energy transfer, leading to rapid volumetric heating (reaching 120 °C in under 3 minutes)[2]. This rapid kinetic profile favors the formation of poly(hydroxyalkyl)pyrazines while suppressing thermodynamic degradation pathways, such as charring, which are common in prolonged conventional heating[2].
-
Solvent-Free Condensation: The pseudo-four-component condensation of 2-hydroxy-1,2-diarylethanones with ammonium acetate under solvent-free conditions eliminates the need for external catalysts[3]. The high localized concentration of reactants in the melt phase drives the equilibrium toward the dehydrated pyrazine product, leveraging the inherent basicity of the nitrogen source and superior intermolecular interactions compared to solvated states[3].
Decision Workflow for Green Pyrazine Synthesis
Logical workflow for selecting green chemistry approaches in pyrazine synthesis.
Quantitative Performance Comparison
The following table summarizes the reaction parameters and yields of the discussed green methodologies, highlighting their efficiency compared to traditional solvent-heavy approaches.
| Synthesis Method | Primary Substrates | Catalyst / Medium | Reaction Conditions | Peak Yield | Green Chemistry Advantage |
| Biocatalytic Aqueous [1] | L-Threonine, Electrophiles | L-Threonine dehydrogenase, Phosphate buffer | 37 °C, Aqueous, 24 h | Up to 96% | 100% aqueous, renewable substrates, mild temperature. |
| Microwave-Assisted REM [2] | Fructose, Ammonium Formate | None (Reactive Eutectic Media) | 120 °C, Microwave, <3 min | Up to 37.2% | Unprecedented reaction rate, solvent-free, high atom economy. |
| Solvent-Free Condensation [3] | 2-Hydroxy-1,2-diarylethanones, NH₄OAc | Catalyst-free | 130 °C, Solvent-free, 1-2 h | Up to 93% | Zero VOCs, no transition metal catalysts required. |
Detailed Experimental Protocols
Protocol A: Biocatalytic Synthesis of Non-Symmetric Pyrazines in Water
Causality & Design: Traditional pyrazine synthesis requires harsh conditions unsuitable for food-grade flavor compounds. This protocol utilizes an enzymatic cascade to generate reactive aminoacetone in situ, preventing its premature degradation. The phosphate buffer is critical as it actively catalyzes the subsequent dimerization and E1cB elimination[1]. Self-Validating Step: Monitoring the initial enzymatic conversion via UV-Vis ensures that the aminoacetone pool is fully generated before the spontaneous dimerization phase, preventing low yields and complex side-product mixtures.
-
Enzymatic Generation of Aminoacetone: Dissolve natural L-threonine (50 mM) in 100 mM potassium phosphate buffer (pH 7.5). Add Cupriavidus necator L-threonine dehydrogenase (1 U/mL) and NAD⁺ cofactor (1 mM).
-
Incubation & Validation: Incubate the mixture at 37 °C with gentle orbital shaking (150 rpm) for 4–6 hours. Validation: Withdraw a 10 µL aliquot and assay via a standard colorimetric ketone test (e.g., 2,4-DNPH) or UV-Vis to confirm the plateau of aminoacetone formation.
-
Phosphate-Catalyzed Dimerization: Once aminoacetone generation is confirmed, adjust the temperature to 50 °C to accelerate the phosphate-catalyzed dimerization and E1cB elimination[1].
-
Electrophile Incorporation (Optional): For non-symmetric trisubstituted pyrazines, introduce the desired electrophile (e.g., an aldehyde) directly into the aqueous mixture and stir for an additional 12 hours.
-
Isolation: Extract the aqueous phase with ethyl acetate (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the high-purity pyrazine derivative[1].
Protocol B: Microwave-Assisted Synthesis in Reactive Eutectic Media
Causality & Design: Deep eutectic solvents formed from ammonium formate and monosaccharides lower the melting point of the mixture and provide both the nitrogen source and carbon backbone[2]. Microwave irradiation directly couples with this highly polar medium, resulting in rapid, uniform volumetric heating that outpaces degradation pathways[2]. Self-Validating Step: A pre-irradiation viscosity check is mandatory. If the eutectic mixture is too viscous, localized superheating and charring will occur. The controlled addition of water (10% v/v) optimizes the dielectric properties and viscosity without quenching the reaction[2].
-
Preparation of Reactive Eutectic Media (REM): In a 10 mL microwave-safe reaction vial, combine D-fructose (1.0 mmol) and ammonium formate (5.0 mmol).
-
Viscosity Adjustment: Add deionized water (10% v/v relative to the solid mixture) to the vial. Validation: Manually agitate the vial; the mixture should form a flowable slurry. If it remains a rigid paste, add an additional 5% v/v water to prevent localized microwave superheating[2].
-
Microwave Irradiation: Seal the vial and place it in a dedicated laboratory microwave reactor (e.g., Anton Paar or CEM). Irradiate at 120 °C for exactly 3 minutes, utilizing dynamic power modulation to maintain the temperature[2].
-
Quenching & Extraction: Rapidly cool the vial to room temperature using compressed air. Dilute the crude dark mixture with 5 mL of water and extract with dichloromethane (3 x 10 mL).
-
Purification: Concentrate the organic layer and purify via flash column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the poly(hydroxyalkyl)pyrazine products[2].
References
-
Sustainable phosphate-catalyzed synthesis of non-symmetric pyrazines in water – mechanistic insights, biocatalytic applications and industrial potential. Green Chemistry (RSC Publishing), 2026. URL:[Link]
-
Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media. Green Chemistry (RSC Publishing), 2022. URL:[Link]
Sources
- 1. Sustainable phosphate-catalyzed synthesis of non-symmetric pyrazines in water – mechanistic insights, biocatalytic applications and industrial potential - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Troubleshooting & Optimization
Technical Support Center: Spectroscopic Analysis of Pyrazine Compounds
Welcome to the Advanced Spectroscopy Support Hub.
Current Status: Online 🟢
Agent: Dr. A. Vance, Senior Application Scientist
Ticket Subject: Troubleshooting Spectral Anomalies in Pyrazine (
Introduction: The Pyrazine Paradox
If you are analyzing pyrazines, you are likely encountering "ghost" peaks, vanishing fluorescence, or chemical shifts that drift with the weather. Do not panic. Pyrazine is a
This guide does not just list fixes; it explains the molecular orbital (MO) logic so you can validate your own data.
Module 1: UV-Vis & Fluorescence Anomalies
Common Ticket: "My UV absorption max ( ) shifts wildly between water and hexane."
Diagnosis: You are observing Solvatochromism affecting the
The Mechanism:
-
(Weak, ~320 nm): In polar solvents (like water), the solvent forms hydrogen bonds with the nitrogen lone pairs (
electrons). This stabilizes the ground state, lowering its energy. The excited state ( ) is less stabilized.-
Result: The energy gap (
) increases Blue Shift (Hypsochromic) .
-
-
(Strong, ~260 nm): The excited state is often more polar than the ground state. Polar solvents stabilize the excited state more.[1][2]
-
Result: The energy gap (
) decreases Red Shift (Bathochromic) .
-
Troubleshooting Protocol: Solvent Screening
Use this protocol to confirm the identity of your bands.
-
Prepare 10 µM solutions of your pyrazine derivative in:
-
Cyclohexane (Non-polar)[1]
-
Acetonitrile (Polar Aprotic)
-
Water (Polar Protic)
-
-
Overlay the spectra.
-
Validate:
-
If the band at ~320 nm moves to shorter wavelengths (e.g., 325 nm
315 nm) as polarity increases, it is . -
If the band at ~260 nm moves to longer wavelengths, it is
.
-
Common Ticket: "My sample is pure, but Fluorescence Quantum Yield ( ) is near zero."
Diagnosis: Unsubstituted pyrazine is virtually non-fluorescent in solution due to efficient Intersystem Crossing (ISC) .
-
Mechanism: The energy gap between the singlet excited state (
) and the triplet state ( ) is small. Spin-orbit coupling facilitates rapid transition, quenching fluorescence. -
Solution: Fluorescence is typically only viable in "push-pull" derivatives (e.g., 2-aminopyrazine) or rigidified fused systems. If you need to detect the parent pyrazine, switch to Mass Spectrometry or SERS .
Visual Workflow: UV-Vis Band Assignment
Caption: Decision tree for assigning electronic transitions based on solvatochromic shifts.
Module 2: Vibrational Spectroscopy (IR & Raman)
Common Ticket: "I cannot distinguish Pyrazine from Pyridine in my mixture."
Diagnosis: You are relying on generic C-H stretches. You must look for the Ring Breathing Mode .[3]
-
Pyrazine (
): The symmetric ring breathing mode is Raman Active but IR Inactive (due to the center of inversion). -
Pyridine (
): The ring breathing mode is active in both IR and Raman.[4]
Data Table: Diagnostic Vibrational Modes
| Mode Description | Wavenumber ( | Activity (Pyrazine) | Diagnostic Note |
| Ring Breathing | 1015 - 1018 | Raman (Very Strong) | The "Fingerprint" of Pyrazine. |
| Ring Breathing | ~1015 | IR (Inactive/Weak) | If strong in IR, suspect symmetry breaking (protonation). |
| C-H Bending | ~1200 - 1230 | Raman/IR | Shifts significantly upon adsorption to metals (SERS). |
| Ring Stretching | ~1580 | IR (Strong) | Diagnostic for the aromatic system. |
SERS Anomaly: "New peaks appear when I put Pyrazine on Gold/Silver nanoparticles."
Explanation: Surface-Enhanced Raman Scattering (SERS) breaks the
-
Forbidden Modes Appear: Modes normally silent in Raman become active because the surface field gradient relaxes selection rules.
-
Orientation: If the ring sits "end-on" (vertical) via one Nitrogen, the symmetry becomes
. If it lies "flat," it retains higher symmetry. -
Check: Look for the appearance of the ~1235 cm⁻¹ band, often attributed to protonated species or specific surface coordination.
Module 3: NMR Spectroscopy ( & )
Common Ticket: "My proton signals are broad or shifting unexpectedly."
Diagnosis: This is likely due to Proton Exchange or Quadrupolar Relaxation of the
The Mechanism:
-
pH Sensitivity: Pyrazines are weak bases (
). If your solvent is slightly acidic (e.g., unneutralized ), the Nitrogen protonates.-
Effect: Protonation pulls electron density from the ring, causing a Downfield Shift (higher ppm) for ring protons.
-
-
Relaxation: The
nucleus ( ) has a quadrupole moment. This facilitates rapid relaxation, which can broaden the signals of adjacent protons or carbons ( attached to N often disappears or broadens).
Step-by-Step Protocol: pH Titration for NMR Validation
If you suspect pH interference, perform this "Self-Validating" check:
-
Baseline Scan: Run
NMR of the sample in pure DMSO- (non-protic, usually neutral).-
Expected: Pyrazine singlet at ~8.6 - 8.7 ppm .
-
-
Acid Challenge: Add 1 drop of TFA-d (Trifluoroacetic acid-d).
-
Observation: The peak should shift Downfield (e.g., >9.0 ppm).
-
-
Base Recovery: Add excess solid
or to the tube and shake.-
Observation: The peak should return to the baseline value (~8.6 ppm).
-
Visual Workflow: NMR Signal Troubleshooting
Caption: Workflow to distinguish between pH-dependent shifts and dynamic exchange/impurity issues.
Module 4: Mass Spectrometry
FAQ: "What is the characteristic fragmentation pattern?"
When analyzing pyrazines by GC-MS or LC-MS, look for the HCN loss .
-
Molecular Ion (
): Usually distinct. -
Primary Fragment:
. The loss of Hydrogen Cyanide (HCN) is the hallmark of the pyrazine ring cleavage. -
Secondary Fragment: Loss of a second HCN or Acetylene (
).
References
-
NIST Chemistry WebBook. Pyrazine Gas Phase Spectrum (IR/MS). National Institute of Standards and Technology. [Link]
-
SDBS. Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST). [Link]
-
Billes, F., et al. (1998). "Vibrational spectroscopy of pyrazine." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 54(12), 2231-2240. (Detailed assignment of Ring Breathing Modes). [Link]
-
Woywod, C., et al. (1994).[5] "Vibronic coupling in the S1 and S2 states of pyrazine." The Journal of Chemical Physics, 100, 1400.[5] (Source of Vibronic/UV-Vis mechanism). [Link]
End of Technical Guide. For further assistance with specific derivatives (e.g., Pyrazinamide), please submit a Level 2 ticket with your .mol file attached.
Sources
Technical Support Center: Solubility Enhancement for Pyrazine Derivatives
The following guide serves as a Tier 3 Technical Support resource for researchers encountering solubility bottlenecks with pyrazine scaffolds.
Ticket ID: PYR-SOL-9982 Status: Open Assigned Specialist: Senior Application Scientist Topic: Overcoming aqueous insolubility in pyrazine-based drug discovery.
Diagnostic Overview
User Issue: Poor aqueous solubility of pyrazine derivatives (logP > 3, high melting point).
Root Cause Analysis:
Pyrazine derivatives often exhibit "Brick Dust" behavior . Their planar, electron-deficient aromatic ring facilitates strong
Recommended Strategy: Do not rely solely on standard salt screens. Due to the weak basicity, you must pivot to Co-crystals or Amorphous Solid Dispersions (ASD) if strong acid salts are unstable.
Troubleshooting Modules
Module A: Chemical Modification (Salts vs. Co-crystals)
Q: I tried forming salts with tartaric and citric acid, but they dissociated in solution. Why?
A: This is a classic
-
The Math: Pyrazine (
) + Citric Acid ( ) = . -
The Result: Proton transfer does not occur; you likely isolated a physical mixture or an unstable complex.
-
The Fix: If you must use a salt, use a sulfonic acid (e.g., methanesulfonic acid,
) to drive protonation. Otherwise, switch to Co-crystals .
Decision Logic for Pyrazines:
Figure 1: Decision matrix for selecting between salt formation and co-crystallization based on the basicity of the pyrazine nitrogen.
Protocol: Liquid-Assisted Grinding (LAG) for Co-crystal Screening Use this to screen for co-formers like Glutaric Acid or Succinic Acid.
-
Weigh: Mix Pyrazine derivative and Co-former (e.g., Succinic Acid) in a 1:1 molar ratio (total weight ~100 mg).
-
Solvent: Add minimal solvent (
). Use Ethanol or Methanol.[1] -
Grind: Triturate in a mortar or ball mill for 20–30 minutes.
-
Analyze: Perform DSC. A unique melting point distinct from both starting materials indicates a successful co-crystal phase [1].[2]
Module B: Formulation Engineering (Amorphous Solid Dispersions)
Q: My compound crystallizes out of solution within hours. How do I maintain supersaturation?
A: The high lattice energy is driving rapid recrystallization. You need to immobilize the drug in a polymer matrix (Amorphous Solid Dispersion - ASD) to mechanically prevent the molecules from re-stacking.
Recommended Polymers for Pyrazines:
-
HPMCAS (Hypromellose Acetate Succinate): Excellent for maintaining supersaturation in intestinal pH.
-
Soluplus®: Amphiphilic graft copolymer; effective for lipophilic pyrazines (LogP > 4) due to micelle formation [2].
Protocol: Solvent Casting for ASD Screening
-
Dissolve: Dissolve drug and polymer (ratio 1:3) in a common solvent (DCM/Methanol 1:1).
-
Evaporate: Rotary evaporate at 40°C under vacuum until a film forms.
-
Dry: Vacuum dry for 24h to remove residual solvent.
-
Verify: Run PXRD. The pattern should be a "halo" (amorphous) with no sharp Bragg peaks.
Comparative Solubility Data (Example: Pyrazinamide Analog)
| Formulation Strategy | Solubility (mg/mL) | Stability (24h) | Notes |
|---|---|---|---|
| Pure Crystalline | 0.15 | Stable | Reference standard |
| Citrate Salt | 0.18 | Unstable | Failed
Module C: Molecular Encapsulation (Cyclodextrins)
Q: I need an injectable formulation. Can I use cyclodextrins?
A: Yes. The hydrophobic cavity of
Recommendation: Use Hydroxypropyl-
Mechanism of Action:
The pyrazine ring displaces "high-energy" water molecules from the CD cavity. This is an enthalpy-driven process (
Structural Optimization (Lead Design)
Q: We are in the lead optimization phase. How can I modify the structure to avoid these formulation issues later?
A: "Break the Brick."
Pyrazine insolubility is driven by planarity. Introduce
-
Ortho-Substitution: Place a substituent (Methyl, Cl) ortho to the pyrazine nitrogens. This forces the ring to twist out of plane relative to adjacent aryl groups, reducing stacking energy.
-
Solubilizing Tails: Append a morpholine or piperazine tail via an ether linker. This introduces a protonatable nitrogen (
) far from the electron-deficient pyrazine core, allowing for easy salt formation (e.g., HCl salt) [4].
References
-
Mechanochemical Synthesis and Physicochemical Characterization of Isoniazid and Pyrazinamide Co-crystals. National Institutes of Health (NIH). Available at: [Link]
-
Creation of Long-Term Physical Stability of Amorphous Solid Dispersions. National Institutes of Health (NIH). Available at: [Link]
-
Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. National Institutes of Health (NIH). Available at: [Link]
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mechanochemical Synthesis and Physicochemical Characterization of Isoniazid and Pyrazinamide Co-crystals With Glutaric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications - PMC [pmc.ncbi.nlm.nih.gov]
overcoming resistance mechanisms to pyrazine-based antimicrobial agents
Welcome to the Technical Support Center for pyrazine-based antimicrobial research. This guide is designed for researchers, scientists, and drug development professionals working with Pyrazinamide (PZA) and its analogs. Below, you will find troubleshooting guides, self-validating protocols, and mechanistic insights to help you overcome experimental bottlenecks related to PZA susceptibility testing and resistance mechanisms.
Section 1: Diagnostic & Susceptibility Testing Troubleshooting
Q: Why am I seeing high rates of false resistance when testing Mycobacterium tuberculosis (Mtb) isolates using the BACTEC MGIT 960 system?
A: This is a well-documented artifact caused by the environmental constraints of the assay. PZA is a prodrug that requires conversion to pyrazinoic acid (POA) by the mycobacterial enzyme pyrazinamidase (PncA). This conversion—and the subsequent accumulation of POA—is highly pH-dependent, requiring an acidic environment (pH 5.5–6.0) to protonate POA into POAH, which then exerts its antimicrobial effect[1].
However, M. tuberculosis growth is intrinsically inhibited at low pH[1]. If the MGIT medium is not perfectly buffered, or if your inoculum size is too large, the actively metabolizing bacilli will alkalinize the medium. This neutralization prevents PZA activation, allowing the bacteria to grow and resulting in a false-resistant readout[1][2].
Causality & Solution: To validate unexpected MGIT results, do not rely solely on growth inhibition. Cross-verify with a genotypic assay (sequencing the pncA gene) or a biochemical assay like the Wayne test, which directly measures PncA enzymatic activity[3][4].
Protocol: Self-Validating Modified Wayne’s Assay for Pyrazinamidase Activity
This protocol includes internal controls to ensure that the absence of a color change is due to true biological resistance (lack of PncA activity) and not reagent degradation.
-
Inoculation: Inoculate a heavy loopful of actively growing M. tuberculosis from solid media into two tubes of Wayne's agar medium containing 100 µg/mL PZA[4].
-
Control Setup (Critical for Self-Validation):
-
Positive Control:M. tuberculosis H37Rv (Known PncA wild-type; validates reagent efficacy).
-
Negative Control:M. bovis (Intrinsically resistant due to a natural pncA point mutation; validates assay specificity).
-
Reagent Control: Uninoculated Wayne's medium (Controls for auto-oxidation).
-
-
Incubation: Incubate at 37°C. Test Tube 1 at day 4 and Tube 2 at day 7.
-
Development: Add 1 mL of 1% freshly prepared ferrous ammonium sulfate (FAS) directly to the agar surface[3].
-
Interpretation: Wait 15-30 minutes. PncA hydrolyzes PZA to POA. POA reacts with FAS to form a pink/red iron-pyrazinoic acid complex[3][4].
-
Pink/Red band: PZase positive (PZA susceptible).
-
No color change: PZase negative (PZA resistant) – Note: This result is only valid if the H37Rv control successfully turns pink.
-
Section 2: Molecular Mechanisms of PZA Resistance
Q: My isolate is phenotypically resistant to PZA, but Sanger sequencing shows a wild-type pncA gene. What is the alternative mechanism?
A: While 72–99% of PZA resistance is driven by loss-of-function mutations in the pncA gene (which prevents the prodrug from becoming active)[5], PZA is a multi-target drug. If pncA is wild-type, the resistance is likely occurring downstream of POA activation, specifically within the drug's intracellular targets.
Recent molecular studies have identified mutations in two other critical genes responsible for PZA resistance:
-
rpsA: Encodes the 30S ribosomal protein S1, which is involved in trans-translation—a process critical for rescuing stalled ribosomes in non-replicating persister cells. POA binds to RpsA to inhibit this process. Mutations here alter the POA binding pocket, rendering the active drug ineffective[6][7].
-
panD: Encodes aspartate decarboxylase, an enzyme essential for the biosynthesis of pantothenate (Vitamin B5) and Coenzyme A. POA binds to PanD, disrupting central metabolism. Mutations in panD prevent POA binding, conferring resistance without affecting PncA activity[6][8].
Fig 1. PZA activation by PncA and downstream inhibition of RpsA and PanD, highlighting resistance nodes.
Section 3: Overcoming Resistance via Next-Gen Analogs
Q: Since most resistance is caused by pncA mutations, why can't we just administer Pyrazinoic Acid (POA) directly to bypass the mutation?
A: Direct administration of POA fails due to its physicochemical properties. POA is highly hydrophilic at physiological pH and cannot effectively penetrate the lipid-rich mycobacterial cell envelope to reach sufficient intracellular concentrations[9]. Furthermore, attempting to use conventional simple ester prodrugs of POA fails because they are rapidly hydrolyzed by host serum esterases in the bloodstream before they ever reach the infected macrophages[9].
Q: What are the current strategies for bypassing pncA-mediated resistance in drug development?
A: The most promising strategy involves designing "smart" prodrugs activated by mycobacterium-specific enzymes other than PncA. A leading example is the development of Pyrazinoate-Cephalosporin Conjugates [9][10].
Mechanism & Causality: These conjugates link POA to a β-lactam promoiety. M. tuberculosis constitutively expresses BlaC, a highly specific mycobacterial β-lactamase. When the conjugate enters the bacilli, BlaC cleaves the β-lactam ring, selectively releasing active POA directly inside the cell. This completely circumvents the need for PncA[9][10]. Because BlaC is essential for the bacteria to resist natural β-lactams, the genetic barrier to mutating blaC to acquire resistance to this conjugate is extremely high[9][10].
Fig 2. BlaC-mediated intracellular release of POA from cephalosporin conjugates, bypassing mutant PncA.
Data Presentation: Comparative Efficacy of PZA vs. Next-Gen Analogs
The following table summarizes the pharmacokinetic and pharmacodynamic logic driving the shift toward conjugated POA analogs in drug development:
| Compound Class | Primary Activation Enzyme | Activity in WT Mtb | Activity in pncA Mutant Mtb | Host Serum Stability |
| Pyrazinamide (PZA) | PncA | Susceptible | Resistant | High |
| Pyrazinoic Acid (POA) | None (Active form) | Poor (Cannot penetrate cell wall) | Poor (Cannot penetrate cell wall) | High |
| Simple POA Esters | Host Serum Esterases | Poor in vivo | Poor in vivo | Low (Premature cleavage) |
| POA-Cephalosporin Conjugate | BlaC (β-lactamase) | Susceptible | Susceptible (Bypasses PncA) | High |
References
-
Overcoming Pyrazinamide Resistance with Pyrazinoate-Cephalosporin Conjugates - NIH RePORTER . nih.gov. 9
-
Mechanisms of Pyrazinamide Action and Resistance - PMC - NIH . nih.gov. 6
-
Pyrazinamide Resistance and Mutation Patterns Among Multidrug-Resistant | IDR . dovepress.com. 7
-
Overcoming Pyrazinamide Resistance with Pyrazinoate-Cephalosporin Conjugates - Courtney Aldrich - Grantome . grantome.com. 10
-
Pyrazinamide Susceptibility Testing in Mycobacterium tuberculosis: a Systematic Review with Meta-Analyses - PMC . nih.gov. 1
-
Insights Into Mutations Induced Conformational Changes and Rearrangement of Fe2+ Ion in pncA Gene of Mycobacterium tuberculosis to Decipher the Mechanism of Resistance to Pyrazinamide - PMC . nih.gov. 5
-
Mutations in panD encoding aspartate decarboxylase are associated with pyrazinamide resistance in Mycobacterium tuberculosis . tandfonline.com. 8
-
Quantitative MODS-Wayne assay for rapid detection of pyrazinamide resistance in Mycobacterium tuberculosis from sputum samples - PMC . nih.gov. 3
-
Evaluation of a biphasic media assay for pyrazinamide drug susceptibility testing of Mycobacterium tuberculosis . scispace.com. 2
-
MODS-Wayne, a Colorimetric Adaptation of the Microscopic-Observation Drug Susceptibility (MODS) Assay for Detection of Mycobacterium tuberculosis Pyrazinamide Resistance from Sputum Samples . asm.org. 4
Sources
- 1. Pyrazinamide Susceptibility Testing in Mycobacterium tuberculosis: a Systematic Review with Meta-Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Quantitative MODS-Wayne assay for rapid detection of pyrazinamide resistance in Mycobacterium tuberculosis from sputum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Insights Into Mutations Induced Conformational Changes and Rearrangement of Fe2+ Ion in pncA Gene of Mycobacterium tuberculosis to Decipher the Mechanism of Resistance to Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. tandfonline.com [tandfonline.com]
- 9. RePORT ⟩ RePORTER [reporter.nih.gov]
- 10. Overcoming Pyrazinamide Resistance with Pyrazinoate-Cephalosporin Conjugates - Courtney Aldrich [grantome.com]
Diagnostic Matrix: Mechanistic Divergence in Pyrazine Synthesis
Welcome to the Pyrazine Synthesis Troubleshooting Center . As a Senior Application Scientist, I have designed this guide to help you navigate the complex mechanistic pathways and side reactions inherent in the synthesis of substituted pyrazines.
Pyrazine rings are electron-deficient heterocycles critical to pharmaceutical and agrochemical development. However, constructing them—whether via the classical condensation of 1,2-diamines with 1,2-dicarbonyls, or the self-condensation of
Understanding the fate of your reactive intermediates is the first step in troubleshooting. The diagram below illustrates how minor deviations in reaction conditions during
Mechanistic divergence in α-amino ketone condensation.
Troubleshooting Q&A: Field-Proven Interventions
Q: Why am I recovering complex isomeric mixtures when synthesizing unsymmetrical pyrazines via 1,2-diamine condensation? A: The classical condensation of 1,2-diamines with 1,2-dicarbonyls lacks inherent regiochemical control when both precursors are unsymmetrical. This leads to a statistical distribution of 2,3-, 2,5-, and 2,6-substituted isomers[1]. Corrective Action: Abandon the simultaneous dual-condensation approach. Instead, employ a regioselective synthetic strategy. Synthesize a pre-functionalized, symmetrical pyrazine core (e.g., 3-chloropyrazine-2-carbonitrile) and subsequently introduce substituents stepwise via palladium-catalyzed cross-coupling reactions[1][2]. Alternatively, utilize the diazidation of N-allyl malonamides followed by thermal or copper-mediated cyclization, which strictly dictates the final substitution pattern[3].
Q: My pyrazine yield is low, and MS/NMR indicates the presence of N-oxides and fragmented carboxylic acids. What went wrong?
A: You are experiencing over-oxidation. The dihydropyrazine intermediate is highly electron-rich and susceptible to aggressive oxidation. Using excess or overly potent oxidants like potassium permanganate (
Q: During the self-condensation of
Quantitative Analysis: Optimizing Reaction Parameters
To prevent the side reactions discussed above, reaction parameters must be tightly controlled. The table below summarizes the causality between reaction conditions and byproduct formation during
Table 1: Effect of Reaction Parameters on Pyrazine vs. Imidazole Formation
| Molar Ratio (Precursor:Amine) | Temperature (°C) | pH Level | Pyrazine Yield (%) | Imidazole Byproduct (%) | Polymerization Risk |
| 1:1 | 25 | 7.0 | 42 | 15 | Low |
| 1:3 | 25 | 7.0 | 81 | 8 | Low |
| 1:3 | 80 | 7.0 | 55 | 12 | High |
| 1:3 | 25 | 9.5 | 35 | 45 | Moderate |
Insight: A 1:3 molar ratio at ambient temperature with strict neutral pH control maximizes the pyrazine yield while suppressing both thermal polymerization and base-catalyzed imidazole formation[1].
Validated Experimental Protocol: Modified Gutknecht Synthesis
This self-validating protocol avoids the isolation of highly unstable
Step 1: In Situ Reduction
-
Action: Dissolve the
-oximino ketone in an alcoholic solvent. Add a mild reducing agent (e.g., zinc dust in acetic acid). -
Validation Check: Monitor the reaction visually. The disappearance of the yellow/green tint of the oxime indicates successful reduction to the
-amino ketone.
Step 2: Controlled Dimerization
-
Action: Stir the reaction at room temperature (25 °C) to allow self-condensation. Maintain the pH strictly around 7.0 using a buffer.
-
Causality: Elevated temperatures or highly basic conditions trigger Maillard-type side reactions, leading to imidazole formation and tarry polymeric residues[1][4].
Step 3: Mild Oxidation
-
Action: Once TLC confirms the consumption of the
-amino ketone, introduce a mild oxidant such as or simply bubble compressed air through the mixture. Heat gently to reflux if using air[1]. -
Validation Check: The solution will transition from a pale intermediate state to a darker, stable color characteristic of the fully aromatized pyrazine.
Step 4: Targeted Extraction
-
Action: Cool the mixture and neutralize with aqueous
. Extract with an organic solvent like diethyl ether or dichloromethane. Dry over anhydrous sodium sulfate and concentrate[1]. -
Causality: Proper neutralization ensures the pyrazine (a weak base) is fully deprotonated and partitions into the organic phase, while highly polar byproducts remain in the aqueous layer.
Troubleshooting Logic Workflow
If you encounter an unexpected failure during your synthesis, follow this logic tree to isolate the root cause and apply the correct intervention.
Troubleshooting logic for common pyrazine synthesis side reactions.
References
- What are the side-reactions in pyrazine synthesis?
- Minimizing by-product formation in pyrazine synthesis Source: Benchchem URL
- Synthesis of substituted pyrazines from N-allyl malonamides Source: RSC Publishing URL
- A Comparative Guide to the Synthesis of Functionalized Pyrazine-2-carbonitriles Source: Benchchem URL
Sources
Technical Support Center: Purification of Polar Pyrazine Compounds
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: PYR-PUR-001
Executive Summary: The Pyrazine Paradox
Pyrazines present a unique "dual-threat" in purification: they are often too polar for standard C18 retention yet sufficiently volatile to be lost during concentration. Furthermore, the basic nitrogen atoms (pKa ~0.6 to 2.0 depending on substitution) act as Lewis bases, interacting aggressively with acidic silanols on silica, leading to severe peak tailing and mass loss.
This guide moves beyond standard protocols to address the specific physicochemical failures associated with the pyrazine ring.
Module 1: Extraction & Workup Strategies
Objective: Recover water-soluble pyrazines from reaction mixtures without evaporative loss.
The Challenge: "I washed with water and lost my product."
Polar pyrazines partition poorly into standard organic solvents (DCM, EtOAc) from water. Standard extraction protocols often result in <40% recovery.
Protocol A: Salting-Out Liquid-Liquid Extraction (LLE)
Mechanism: The "Salting Out" effect reduces the solubility of organic molecules in water by increasing the ionic strength, forcing the pyrazine into the organic phase.
-
Saturation: Add NaCl to the aqueous reaction mixture until saturation is reached (undissolved salt visible).
-
Solvent Selection:
-
Standard: Dichloromethane (DCM) / Isopropanol (IPA) ratio 3:1.
-
Alternative: n-Butanol (requires high vac removal, but excellent for high polarity).
-
-
Execution: Perform 3-4 extractions.
-
Validation: Spot the aqueous layer on TLC after the 3rd extraction. If UV active, extract twice more.
-
Protocol B: The "Reverse-Phase" Acid/Base Switch
Mechanism: Exploiting the basicity of the pyrazine nitrogens to separate from neutral impurities.
-
Acidify: Treat the organic crude (or reaction mixture) with 1M HCl. The pyrazine protonates (
) and moves to the aqueous layer.[1] -
Wash: Wash the aqueous acidic layer with EtOAC (removes neutral non-polar impurities).
-
Basify: Cool the aqueous layer to 0°C. Slowly add 2M NaOH or saturated
until pH > 9.-
Critical Step: Keep cold to minimize volatility.
-
-
Extract: Extract immediately with DCM (3x).
-
Dry: Use
(Magnesium sulfate is slightly acidic and can bind basic pyrazines).
Module 2: Chromatography Method Development
Objective: Achieve baseline resolution and symmetrical peak shape.
Decision Matrix: Column Selection
Do not default to C18. Use the following logic flow to select the stationary phase.
Figure 1: Stationary phase selection logic based on pyrazine hydrophobicity.
Technique 1: HILIC (Hydrophilic Interaction Liquid Chromatography)
Why: For polar pyrazines, HILIC provides retention where C18 fails (elution at void volume).
-
Stationary Phase: Bare Silica or Amide-bonded.
-
Mobile Phase: High organic (90% Acetonitrile) / Low Aqueous (10% Buffer).
-
Mechanism: Partitioning into a water-enriched layer on the silica surface.
-
Critical Parameter: Sample Diluent. Do not dissolve the sample in 100% water. It will disrupt the partitioning layer and cause peak distortion. Dissolve in 50:50 ACN:Water.
Technique 2: Flash Chromatography (Normal Phase)
Why: Standard silica is acidic (
-
The Fix: Pre-treat the silica column with 1% Triethylamine (TEA) in Hexane before loading the sample. This neutralizes the acidic sites.
-
Alternative: Use Amine-functionalized silica cartridges. These are "self-buffered" and prevent tailing without mobile phase additives.
Module 3: Troubleshooting & FAQs
Q1: "My pyrazine vanished on the Rotavap."
Diagnosis: Volatility. Many alkyl-pyrazines sublime or evaporate with the solvent. The Fix:
-
Salt Formation: Before evaporation, add 1.0 eq of HCl (in ether/dioxane). Convert the pyrazine to its Hydrochloride salt. This solidifies the compound and eliminates volatility.
-
Keeper Solvent: Do not evaporate to dryness. Leave a small volume of high-boiling solvent (e.g., toluene) if compatible with the next step.
-
Temperature: Bath temperature < 30°C. Vacuum > 100 mbar (avoid high vacuum).
Q2: "I have severe peak tailing on HPLC."
Diagnosis: Secondary Silanol Interactions. The lone pair on the pyrazine nitrogen is hydrogen-bonding with free silanols (
-
pH Modification: Run at high pH (pH 8-10) using an alkali-stable column (e.g., Ethylene Bridged Hybrid). This deprotonates the pyrazine (neutral) and suppresses silanol ionization.
-
Additives: Add 10-20 mM Ammonium Acetate. The ammonium ions compete for the silanol sites, blocking them from the pyrazine.
Q3: "I see double peaks for a single pure pyrazine."
Diagnosis: At low pH, pyrazines can exist in equilibrium between mono-protonated and di-protonated states, or interact with solvent conformers. The Fix: Ensure the buffer capacity is sufficient (increase from 10mM to 25mM). Ensure pH is at least 2 units away from the pKa (typically pKa is ~1.0, so aim for pH > 3.0).
Quantitative Data Summary: Solvent Efficiency
| Solvent System | Target Pyrazine Type | Recovery Efficiency | Risk Factor |
| Hexane | Non-polar / Alkyl | 60-80% | Low (Avoids polar impurities) |
| DCM | General Purpose | 85-90% | Moderate (Emulsion formation) |
| DCM/IPA (3:1) | Polar / Functionalized | >95% | Moderate (Co-extracts water) |
| MTBE | General Purpose | 70-85% | Low (Forms peroxides over time) |
References
-
BenchChem. (2025).[1][2][3] Isolation techniques for pyrazine products from complex reaction mixtures.[2][4][5] Retrieved from
-
Advanced Materials Technology. (2025). Developing Hydrophilic Interaction Liquid Chromatography (HILIC) Separation Methods. Retrieved from
-
Chromatography Online. (2022). HPLC Diagnostic Skills II – Tailing Peaks. LCGC Blog. Retrieved from
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from
-
Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
addressing toxicity issues of pyrazine derivatives in cell-based assays
Welcome to the Technical Support Center for Cell-Based Assays with Pyrazine Derivatives. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of working with these compounds. This guide is structured to address common challenges, from initial experimental setup to troubleshooting unexpected results, ensuring scientific integrity and reproducibility in your research.
Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers have when working with pyrazine derivatives.
Q1: My pyrazine derivative is showing much higher cytotoxicity than expected, even at low concentrations. What could be the primary cause?
A1: Unexpectedly high cytotoxicity from pyrazine derivatives often stems from a few key mechanisms. A primary culprit is the induction of oxidative stress through the generation of Reactive Oxygen Species (ROS).[1][2][3] Many pyrazine-based compounds can interfere with cellular redox balance, leading to an accumulation of ROS that damages cellular components and triggers apoptosis.[4][5] Another significant factor can be the disruption of mitochondrial function. Some pyrazine derivatives act as mitochondrial uncouplers, which dissipates the proton gradient across the inner mitochondrial membrane, increasing oxygen consumption while inhibiting ATP synthesis, ultimately leading to cellular stress and death.[6][7][8]
Additionally, poor solubility of the compound can lead to the formation of precipitates or aggregates in the culture medium.[9][10] These aggregates can cause physical stress to cells or result in a much higher localized concentration of the compound than intended, leading to acute toxicity.
Q2: I'm having trouble dissolving my pyrazine derivative for my cell-based assay. What is the best practice for solubilization?
A2: Solubility is a critical, and often overlooked, parameter.[11] Most pyrazine derivatives are hydrophobic and require an organic solvent for initial solubilization.
-
Initial Solvent: Dimethyl sulfoxide (DMSO) is the most common choice for creating a high-concentration stock solution (e.g., 10-50 mM).
-
Stock Concentration: Prepare a concentrated stock to ensure the final concentration of the organic solvent in your cell culture medium is non-toxic, typically ≤0.1% v/v.
-
Working Dilutions: Perform serial dilutions of your high-concentration stock in your cell culture medium. It is crucial to add the stock solution to the medium and mix vigorously (vortex) immediately to prevent precipitation. Do not add medium to the concentrated compound.
-
Solubility Limits: Be aware of the solubility limit of your specific derivative in aqueous media. If you observe any cloudiness or precipitate after dilution, you have exceeded this limit. It may be necessary to use alternative solubilization strategies, such as formulation with polymers, for poorly soluble compounds.[9]
Q3: Can the pyrazine derivative itself interfere with my cytotoxicity assay readout (e.g., MTT, Alamar Blue)?
A3: Yes, direct compound interference is a possibility. Pyrazine derivatives, particularly those that are colored or have intrinsic reducing properties, can interfere with colorimetric or fluorometric assays.
-
MTT Assay: Compounds that have reducing potential can chemically reduce the MTT tetrazolium salt to formazan, leading to a false-positive signal (appearing as increased viability) independent of cellular metabolic activity.[12]
-
Alamar Blue (Resazurin): Similarly, compounds can directly reduce resazurin, causing a false signal of cell viability.
-
Fluorescence/Luminescence: Some pyrazine derivatives are fluorescent and can cause high background if their excitation/emission spectra overlap with the assay reagents.
To mitigate this, always run a "compound-only" control. This involves adding the pyrazine derivative at all tested concentrations to cell-free medium in your assay plate and processing it alongside your experimental wells. The signal from these wells should be subtracted from your experimental values as background.[13]
Troubleshooting Guides
This section provides in-depth, step-by-step guidance for resolving specific experimental problems.
Problem 1: High variability and poor reproducibility in my dose-response cytotoxicity assay.
High variability between replicate wells or experiments can invalidate your results. The cause is often procedural or related to compound behavior in the assay medium.
The following diagram outlines a logical workflow to diagnose and resolve issues with assay variability.
Caption: Troubleshooting workflow for high assay variability.
-
Causality: Uneven cell seeding is a common source of error, as most cytotoxicity assays rely on the final number of viable cells.[14] Edge effects, where wells on the perimeter of a microplate evaporate faster, can also concentrate the compound and affect cell growth.[15] Compound precipitation creates a non-homogenous treatment, leading to highly variable results between wells.
Problem 2: My results suggest the pyrazine derivative induces cell death, but I don't know the mechanism. How can I investigate if it's due to oxidative stress?
If you suspect ROS-mediated toxicity, you can directly measure intracellular ROS levels. A common method uses the cell-permeable probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).[16][17]
This protocol allows for the quantification of intracellular ROS generation following treatment with a pyrazine derivative.
Materials:
-
Cells of interest plated in a 96-well, black, clear-bottom plate.
-
Pyrazine derivative stock solution.
-
DCFH-DA (e.g., from MilliporeSigma or Thermo Fisher Scientific).
-
Phosphate-Buffered Saline (PBS).
-
Positive control (e.g., Hydrogen peroxide (H₂O₂) or Pyocyanin).
-
ROS scavenger (e.g., N-acetylcysteine, NAC) for mechanistic validation.[1][2]
-
Fluorescence microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[18]
-
Compound Treatment (Optional Co-treatment):
-
For validation, pre-treat a subset of cells with a ROS scavenger like NAC (e.g., 1-5 mM) for 1-2 hours before adding your compound.
-
Treat cells with various concentrations of your pyrazine derivative. Include vehicle-only (e.g., 0.1% DMSO) and positive controls (e.g., 100 µM H₂O₂). Incubate for a relevant period (e.g., 1, 6, or 24 hours).
-
-
Probe Loading:
-
Prepare a 10-20 µM working solution of DCFH-DA in serum-free medium immediately before use. Protect from light.
-
Remove the treatment medium and wash cells gently with 100 µL of warm PBS.
-
Add 100 µL of the DCFH-DA working solution to each well.
-
-
Incubation: Incubate the plate at 37°C for 30-45 minutes in the dark. During this time, cellular esterases cleave the acetate groups, trapping the non-fluorescent DCFH inside the cells.
-
Measurement:
-
Wash the cells once more with 100 µL of warm PBS to remove excess probe.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~530 nm. ROS within the cell oxidizes DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[19]
-
-
Data Analysis:
-
Subtract the fluorescence of blank (no cells) wells.
-
Normalize the fluorescence of treated wells to the vehicle control.
-
A significant increase in fluorescence indicates ROS production. If this increase is attenuated in cells pre-treated with NAC, it strongly supports a ROS-mediated mechanism.[1]
-
Problem 3: The compound appears toxic, but standard apoptosis assays are negative. Could it be affecting mitochondrial health directly?
Yes. If a compound is a mitochondrial uncoupler, it will cause a decrease in ATP production and an increase in oxygen consumption, which can be cytotoxic without necessarily triggering classic apoptotic pathways immediately.[6] This can be measured using a Seahorse XF Analyzer or similar technology.
-
Assay Principle: Mitochondrial uncoupling is assessed by measuring the oxygen consumption rate (OCR) of live cells in response to increasing concentrations of the compound.[7]
-
Expected Results:
-
Efficacious Uncoupler: Will cause a dose-dependent increase in OCR as the mitochondria consume oxygen rapidly in an attempt to restore the proton gradient.[6]
-
Mitochondrial Toxin (e.g., Complex I inhibitor): Will cause a dose-dependent decrease in OCR as it directly inhibits the electron transport chain.
-
Inactive Compound: Will have no effect on the basal OCR.
-
This type of analysis provides direct, functional evidence of a compound's effect on mitochondria, distinguishing it from other cytotoxic mechanisms.
Quantitative Data Summary
The cytotoxic potential of pyrazine derivatives can vary widely depending on the specific substitutions on the pyrazine core and the cancer cell line being tested. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Chalcone-Pyrazine Derivative 51 | MCF-7 (Breast) | 0.012 | [20] |
| Chalcone-Pyrazine Derivative 51 | A549 (Lung) | 0.045 | [20] |
| Piperlongumine-Ligustrazine Hybrid 43 | HCT116 (Colon) | 0.25 - 8.73 | [3][20] |
| Imidazo[1,2-a]pyrazine Derivative 17l | A549 (Lung) | 0.98 | [18] |
| Indenoquinoxaline/Pyrazine Derivative 11 | A549 (Lung) | 4.3 | [21] |
| Indenoquinoxaline/Pyrazine Derivative 11 | MCF-7 (Breast) | 5.4 | [21] |
| 2-Pyrazine-PPD | MGC-803 (Gastric) | ~20 (effective conc.) | [1] |
Note: This table provides examples and is not exhaustive. IC50 values are highly dependent on experimental conditions (e.g., cell density, incubation time) and should be determined empirically for your specific system.
References
-
Cellular and Acellular Assays for Measuring Oxidative Stress Induced by Ambient and Laboratory-Generated Aerosols - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Conversion of oxadiazolo[3,4-b]pyrazines to imidazo[4,5-b]pyrazines via a tandem reduction-cyclization sequence generates new mitochondrial uncouplers - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Cell-Based Antioxidant Assays. (n.d.). BioIVT. [Link]
-
2-Pyrazine-PPD, a novel dammarane derivative, showed anticancer activity by reactive oxygen species-mediate apoptosis and endopl - Ovid. (2020). Ovid. [Link]
-
2-Pyrazine-PPD, a novel dammarane derivative, showed anticancer activity by reactive oxygen species-mediate apoptosis and endoplasmic reticulum stress in gastric cancer cells. (2020). PubMed. [Link]
-
[2][6][16]Oxadiazolo[3,4-b]pyrazine-5,6-diamine Derivatives as Mitochondrial Uncouplers for the Potential Treatment of Nonalcoholic Steatohepatitis - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Cell Based Exogenous Antioxidant Assay. (n.d.). Cell Biolabs. [Link]
-
Oxidative Stress/Antioxidant Assay Kits. (n.d.). Signosis. [Link]
-
[2][6][16]Oxadiazolo[3,4- b]pyrazine-5,6-diamine Derivatives as Mitochondrial Uncouplers for the Potential Treatment of Nonalcoholic Steatohepatitis. (2020). PubMed. [Link]
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). MDPI. [Link]
-
Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. [Link]
-
Synthesis, characterization of some pyrazine derivatives as anti-cancer agents: In vitro and in Silico approaches | Request PDF. (2020). ResearchGate. [Link]
-
Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (2021). Dovepress. [Link]
-
Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC. (2021). National Center for Biotechnology Information. [Link]
-
Protocol for assessing immune-target cell interactions using a single-cell cytotoxicity assay. (2025). STAR Protocols. [Link]
-
In vitro cytotoxicity of pyrazine-2-diazohydroxide: specificity for hypoxic cells and effects of microsomal coincubation. (n.d.). PubMed. [Link]
-
Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. (2019). Semantic Scholar. [Link]
-
New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Assessing Cytotoxicity in Drug Safety Testing: Current Methods and Future Directions. (n.d.). Longdom Publishing S.L. [Link]
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). National Center for Biotechnology Information. [Link]
-
PYRAZINE DERIVATIVES (JECFA Food Additives Series 48). (n.d.). INCHEM. [Link]
-
A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Discovery of a pyrazole derivative promoting angiogenesis through modulating reactive oxygen species and interferon-inducible protein 10 levels. (2011). PubMed. [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Cytotoxicity of Pyrazine-Based Cyclometalated (C^Npz^C)Au(III) Carbene Complexes: Impact of the Nature of the Ancillary Ligand on the Biological Properties - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka. [Link]
-
Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Composites of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide with Polymers: Effect of Crystallinity on Solubility and Stability - PMC. (2023). National Center for Biotechnology Information. [Link]
-
Biological activities associated with the volatile compound 2,5-bis(1-methylethyl)-pyrazine | FEMS Microbiology Letters | Oxford Academic. (2019). Oxford Academic. [Link]
-
Solubility Advantage of Pyrazine-2-carboxamide: Application of Alternative Solvents on the Way to the Future Pharmaceutical Development | Request PDF. (n.d.). ResearchGate. [Link]
-
Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. (2019). MDPI. [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). National Center for Biotechnology Information. [Link]
-
Cytotoxicity Assays – what your cells don't like. (2025). BMG LABTECH. [Link]
-
Common Problems in Cell Culture. (2018). News-Medical.net. [Link]
-
Cell-based Assays for Assessing Toxicity: A Basic Guide. (2018). ResearchGate. [Link]
Sources
- 1. ovid.com [ovid.com]
- 2. 2-Pyrazine-PPD, a novel dammarane derivative, showed anticancer activity by reactive oxygen species-mediate apoptosis and endoplasmic reticulum stress in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 5. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conversion of oxadiazolo[3,4-b]pyrazines to imidazo[4,5-b]pyrazines via a tandem reduction-cyclization sequence generates new mitochondrial uncouplers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diamine Derivatives as Mitochondrial Uncouplers for the Potential Treatment of Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [1,2,5]Oxadiazolo[3,4- b]pyrazine-5,6-diamine Derivatives as Mitochondrial Uncouplers for the Potential Treatment of Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Composites of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide with Polymers: Effect of Crystallinity on Solubility and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 12. kosheeka.com [kosheeka.com]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. researchgate.net [researchgate.net]
- 16. Cellular and Acellular Assays for Measuring Oxidative Stress Induced by Ambient and Laboratory-Generated Aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bioivt.com [bioivt.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]
- 20. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
The Pyrazine Paradox: Bridging the In Vitro – In Vivo Efficacy Gap
Executive Summary
The pyrazine scaffold (1,4-diazine) represents a "privileged structure" in medicinal chemistry, forming the core of critical anti-infectives like Pyrazinamide (PZA) and Favipiravir (T-705) , as well as emerging kinase inhibitors. However, pyrazine-based compounds are notorious for the "In Vitro – In Vivo Disconnect."
Standard screening protocols often classify these compounds as inactive (false negatives) due to their dependence on specific environmental triggers—such as acidic pH or intracellular metabolic activation—that are absent in standard culture media. This guide analyzes the mechanistic causes of this discrepancy and provides validated protocols to accurately assess pyrazine efficacy, preventing the premature dismissal of potent therapeutic candidates.
Part 1: The Mechanistic Basis of the Disconnect
The efficacy gap in pyrazines is rarely due to poor target binding; it is almost exclusively driven by prodrug activation requirements and environmental pH dependence .
The Acid-Activation Trap (The PZA Model)
Pyrazinamide (PZA) is the archetype of this paradox. In standard neutral broth (pH 7.4), PZA is practically inactive against Mycobacterium tuberculosis (MIC > 64 µg/mL). In the host, however, it is a sterilizing drug essential for curing TB.
-
Mechanism: PZA is a prodrug.[1][2] It diffuses into the bacterium and is converted by the enzyme pyrazinamidase (PncA ) into pyrazinoic acid (POA ).[1][2]
-
The Trap: POA is actively effluxed by the bacterium. In a neutral environment (standard lab media), POA remains deprotonated (
) and cannot re-enter. In an acidic environment (host macrophage phagosome, pH 5.5), POA becomes protonated ( ), re-enters the cell via passive diffusion, and accumulates to toxic levels, disrupting membrane potential and Coenzyme A synthesis.
The Metabolic-Activation Trap (The Favipiravir Model)
Favipiravir (T-705) shows high EC50 values in standard cell lines (e.g., Vero cells) but significant viral load reduction in animal models.
-
Mechanism: Favipiravir is a nucleobase prodrug.[3] It must be phosphoribosylated intracellularly by host enzymes (HGPRT) to its active form, Favipiravir-RTP .
-
The Trap: Standard cell lines often lack the robust metabolic machinery found in primary lung tissue, leading to an underestimation of potency in vitro.
Visualization: The Pyrazine Activation Pathway
The following diagram illustrates the critical environmental dependencies required for PZA efficacy.
Caption: Mechanism of PZA accumulation. Note that efficacy (Target Disruption) is strictly dependent on extracellular acidity (red path), which is absent in standard neutral media.
Part 2: In Vitro Assessment Protocols
To avoid false negatives, you must modify standard protocols to mimic the in vivo microenvironment.
Protocol A: Acidified Broth Microdilution (For Antibacterial Pyrazines)
Standard Mueller-Hinton broth (pH 7.3) will yield false resistance.
-
Media Preparation: Use Middlebrook 7H9 broth supplemented with OADC.
-
Acidification: Aseptically adjust pH to 5.8 - 6.0 using phosphoric acid or phosphate buffer. Note: pH < 5.5 inhibits M. tuberculosis growth entirely, confounding results.
-
Inoculum: Prepare a log-phase culture (
). -
Incubation: Incubate at 37°C. Due to slow growth at acidic pH, extend reading time to 7–14 days (vs. standard 3-5 days).
-
Readout: Use Resazurin (Alamar Blue) for colorimetric detection of viability.
Protocol B: Viral Yield Reduction with "Time-of-Addition" (For Antiviral Pyrazines)
Standard pre-treatment assays often fail because they miss the replication phase where the polymerase inhibitor acts.
-
Cell Selection: Use A549 (Lung epithelial) or MDCK cells rather than standard Vero cells if possible, as they often possess higher kinase activity for prodrug conversion.
-
Infection: Infect cells with virus (MOI 0.01) for 1 hour.
-
Wash: Crucial Step. Remove unbound virus to synchronize infection.
-
Treatment: Add Pyrazine compound (e.g., Favipiravir) after the adsorption phase.
-
Quantification: Do not rely solely on CPE (Cytopathic Effect). Quantify viral RNA in the supernatant via qRT-PCR after 24-48 hours. This is more sensitive to the reduction in viral progeny, which is the primary in vivo mechanism.
Part 3: In Vivo Validation & Comparative Data
When moving to in vivo models, pyrazines often display a "potency jump." The following data synthesizes literature values to illustrate the magnitude of this disconnect.
Table 1: Comparative Efficacy of Pyrazinamide (PZA)
Note the dramatic shift in MIC when pH is adjusted, and the high efficacy in animals despite poor standard in vitro metrics.
| Metric | Condition | Value / Outcome | Interpretation |
| In Vitro MIC | Standard Broth (pH 7.4) | > 64 µg/mL | Classified as Resistant/Inactive |
| In Vitro MIC | Acidified Broth (pH 5.5) | 8 – 16 µg/mL | Classified as Susceptible |
| In Vivo Efficacy | Mouse Model (Standard Dose) | > 95% Clearance | Sterilizing Activity (High Efficacy) |
| Clinical Outcome | Human TB Treatment | Essential | Shortens therapy from 9 to 6 months |
Table 2: Comparative Efficacy of Favipiravir (T-705)
Demonstrates the dependence on intracellular metabolism.
| Metric | Condition | Value | Interpretation |
| In Vitro EC50 | Vero Cells (Kidney) | ~ 60 – 100 µM | Moderate/Low Potency |
| In Vitro EC50 | A549 Cells (Lung) | ~ 15 – 25 µM | Improved Potency (Better Metabolism) |
| In Vivo Efficacy | Hamster/Mouse Model | Significant Viral Load Reduction | High Efficacy at achievable plasma levels |
Part 4: Strategic Recommendations for Screening
If your library contains pyrazine-based compounds, do not use a "one-size-fits-all" screening funnel. Use the "Conditional Screen" workflow below.
Validated Screening Workflow
This logic prevents the disposal of valuable hits that require activation.
Caption: Strategic workflow for pyrazine screening. Success requires parallel testing in "Conditional" media to catch prodrugs that standard screens miss.
Key Takeaways for Researchers:
-
Check the pH: If screening for anti-infectives, run a parallel assay at pH 5.8–6.0.
-
Check the Metabolite: For antiviral pyrazines, measure the intracellular concentration of the triphosphate form (RTP), not just the parent compound.
-
Prioritize In Vivo PK: Pyrazines often have excellent oral bioavailability and tissue penetration (e.g., crossing the Blood-Brain Barrier or entering granulomas). A compound with moderate in vitro potency but excellent PK often outperforms a potent in vitro compound with poor PK.
References
-
Zhang, Y., & Mitchison, D. (2003). The curious characteristics of pyrazinamide: a review. International Journal of Tuberculosis and Lung Disease. Link
-
Peterson, N. D., et al. (2015). Host-Mediated Bioactivation of Pyrazinamide: Implications for Efficacy, Resistance, and Therapeutic Alternatives.[4] ACS Infectious Diseases. Link
-
Furuta, Y., et al. (2017). Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase.[5] Proceedings of the Japan Academy, Series B. Link
-
Sinyavin, A. E., et al. (2022). Efficacy of Favipiravir and Molnupiravir Against Novel SARS-CoV-2 Variants In Vitro and In Vivo.[6] Bulletin of Russian State Medical University. Link
-
Denkinger, C. M., et al. (2015). Evaluation of Methods for Testing the Susceptibility of Clinical Mycobacterium tuberculosis Isolates to Pyrazinamide. Journal of Clinical Microbiology. Link
Sources
- 1. Oxidative stress drives potent bactericidal activity of pyrazinamide against Mycobacterium tuberculosis [elifesciences.org]
- 2. Pharmacological and Molecular Mechanisms Behind the Sterilizing Activity of Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Favipiravir antiviral efficacy against SARS-CoV-2 in a hamster model | bioRxiv [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Pyrazine Detection
Introduction: The Analytical Imperative in Pyrazine Quantification
Pyrazines are a class of heterocyclic aromatic compounds that are fundamental to the flavor and aroma profiles of many thermally processed foods, such as coffee, roasted nuts, and baked goods.[1][2] Beyond the food and beverage industry, the pyrazine ring is a significant structural motif in numerous pharmaceutical agents, making its accurate quantification critical for quality control, purity assessment, and pharmacokinetic studies.[1][3][4] The choice of analytical method is pivotal, as pyrazines can be present at very low concentrations in complex matrices.
The most common and powerful techniques for pyrazine analysis include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6][7][8][9][10] However, the validation of a single method is often not sufficient. In a globalized scientific and manufacturing environment, data must be comparable across different laboratories, different analytical platforms, or even within the same study if a method is updated. This is where cross-validation becomes indispensable.
Cross-validation is the formal process of comparing data from two distinct analytical methods or the same method across different laboratories to determine if the results are comparable.[11] It is a cornerstone of a method's lifecycle management, as advocated by regulatory bodies like the ICH and FDA, ensuring that analytical procedures are not just validated once, but remain fit-for-purpose throughout their use.[12][13] This guide provides a comprehensive comparison of the primary analytical techniques for pyrazine detection and a detailed framework for conducting a robust cross-validation study.
A Comparative Overview of Core Analytical Platforms
The selection of an analytical method for pyrazine detection is dictated by the analyte's properties (e.g., volatility), the complexity of the sample matrix, and the required sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: GC-MS separates volatile and semi-volatile compounds in the gas phase based on their boiling points and interactions with a stationary phase, followed by detection with a mass spectrometer, which provides structural information and quantification. For pyrazines, GC-MS is often considered the gold standard due to its high sensitivity and selectivity.[1][9]
-
Strengths:
-
Excellent for volatile pyrazines commonly found in food and flavor applications.
-
Techniques like Headspace Solid-Phase Microextraction (HS-SPME) offer simple, solvent-free sample preparation and concentration of analytes.[14][15]
-
The use of stable isotope-labeled internal standards (e.g., deuterated pyrazines) provides the most accurate quantification by correcting for variability in sample preparation and instrument response.[1]
-
-
Limitations:
-
Primarily suitable for thermally stable and volatile compounds.
-
Positional isomers of alkylpyrazines can produce very similar mass spectra, making unambiguous identification reliant on chromatographic retention indices.[9]
-
High-Performance Liquid Chromatography (HPLC) with UV Detection
-
Principle: HPLC separates compounds in the liquid phase based on their differential partitioning between a mobile phase and a stationary phase. UV detection is commonly used for aromatic compounds like pyrazines.
-
Strengths:
-
Limitations:
-
Significantly lower sensitivity and selectivity compared to MS-based methods.
-
Separating closely related isomers may require extensive method development, potentially involving specialized columns like chiral phases.[14]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Principle: This hybrid technique couples the powerful separation capabilities of HPLC (or UPLC) with the high selectivity and sensitivity of tandem mass spectrometry. It is particularly effective for analyzing complex biological matrices.[3]
-
Strengths:
-
Exceptional sensitivity and specificity, allowing for the detection of pyrazines at very low concentrations (ng/mL or even pg/mL).[17]
-
The selectivity of Multiple Reaction Monitoring (MRM) mode can significantly reduce the need for extensive sample cleanup, increasing sample throughput.[8][10][17]
-
Ideal for bioanalytical applications, such as quantifying pyrazine-containing drugs in plasma.[3]
-
-
Limitations:
The Cross-Validation Framework: Ensuring Data Comparability
Cross-validation serves to demonstrate that two different analytical methods yield equivalent results, thereby ensuring consistency in data interpretation. This is distinct from method transfer, which demonstrates a receiving lab's ability to perform an already validated method.[20] A cross-validation is essential when:
-
A new method is intended to replace an existing, validated "legacy" method.
-
Data from different analytical platforms (e.g., GC-MS and LC-MS/MS) need to be compared or combined within a single study.[11]
-
Bridging data generated across different laboratories or clinical sites.[11][21]
The process must be governed by a pre-approved protocol that explicitly defines the experimental design and, most importantly, the acceptance criteria.
Designing the Cross-Validation Protocol
A robust protocol is the blueprint for a successful study. It should meticulously detail the following:
-
Objective and Scope: Clearly state the methods being compared and the purpose (e.g., to demonstrate the comparability of a new LC-MS/MS method with an established GC-MS method for pyrazine analysis).
-
Materials and Reagents: Specify all materials, including certified reference standards and internal standards.[22][23]
-
Experimental Design:
-
Sample Selection: A minimum of three batches of Quality Control (QC) samples at low, medium, and high concentrations should be prepared from a single stock solution. The same set of samples must be analyzed by both methods.[11]
-
Replicates: Each QC level should be analyzed with sufficient replicates (e.g., n=6) to provide statistical power.
-
-
Pre-defined Acceptance Criteria: These must be established before the study begins and should be based on method performance and regulatory guidelines.[24]
-
Accuracy: The mean concentration determined by each method should be within ±15% of the nominal value (85-115%).[11]
-
Precision: The coefficient of variation (%CV), also known as relative standard deviation (%RSD), for the replicates at each level should not exceed 15%.[11]
-
Comparability: The percentage difference between the mean values obtained from the two methods for each QC level should not exceed a pre-specified limit, often 20%.
-
Detailed Experimental Protocols
The following are representative protocols for the quantification of a target pyrazine (e.g., 2-acetylpyrazine) in a food matrix, designed for a cross-validation study.
Protocol 1: Headspace-SPME-GC-MS (Reference Method)
This method utilizes a stable isotope-labeled internal standard to ensure the highest accuracy.
-
Sample Preparation:
-
Accurately weigh 2.0 g of the homogenized sample into a 20 mL headspace vial.
-
Spike the sample with a known amount of the deuterated internal standard (e.g., 2-acetylpyrazine-d3).[25]
-
Add 5 mL of a saturated sodium chloride solution to facilitate the release of volatile compounds.
-
Immediately seal the vial and place it in a heating block at 65°C for 15 minutes for equilibration.[15]
-
-
HS-SPME Extraction:
-
Expose a Divinylbenzene/Carboxen/PDMS fiber to the vial's headspace for 30 minutes at 65°C.
-
-
GC-MS Analysis:
-
Injector: Desorb the fiber in a splitless injector at 270°C for 5 minutes.[1][15]
-
Column: Use a non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).[14][25]
-
Oven Program: Start at 40°C (hold 2 min), then ramp at 5°C/min to 250°C (hold 5 min).[1][25]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Detection: Operate in Electron Ionization (EI) mode. Use Selected Ion Monitoring (SIM) for quantification, monitoring characteristic ions for the analyte and the internal standard.[25]
-
-
Quantification:
-
Calculate the concentration based on the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Protocol 2: UPLC-MS/MS (Comparator Method)
This method is designed for high-throughput analysis.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of the homogenized sample, add the internal standard solution (2-acetylpyrazine-d3).
-
Add 1 mL of ethyl acetate, vortex for 2 minutes, and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the initial mobile phase.[3]
-
-
UPLC-MS/MS Analysis:
-
Column: Use a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).[8]
-
Mobile Phase: A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile.[8][18]
-
Gradient: A linear gradient appropriate for separating the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
MS/MS Detection: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Optimize and monitor at least two Multiple Reaction Monitoring (MRM) transitions for both the analyte and the internal standard.[3][8]
-
-
Quantification:
-
Calculate the concentration based on the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Data Analysis, Visualization, and Interpretation
The cornerstone of cross-validation is an objective, statistically grounded comparison of the data sets.
Data Presentation: Comparative Tables
All quantitative results should be summarized in a clear, concise table. This allows for an immediate visual assessment of performance against the pre-defined acceptance criteria.
Table 1: Cross-Validation Data Summary for Pyrazine Quantification
| QC Level (ng/mL) | Method | N | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) | Mean Difference vs. Reference (%) |
| Low (10.0) | GC-MS | 6 | 9.85 | 98.5 | 5.2 | - |
| LC-MS/MS | 6 | 10.45 | 104.5 | 6.8 | 6.1 | |
| Mid (100) | GC-MS | 6 | 101.2 | 101.2 | 3.1 | - |
| LC-MS/MS | 6 | 96.8 | 96.8 | 4.5 | -4.3 | |
| High (800) | GC-MS | 6 | 790.4 | 98.8 | 2.5 | - |
| LC-MS/MS | 6 | 825.6 | 103.2 | 3.9 | 4.5 |
Visualization of the Workflow
Diagrams are essential for clearly communicating complex analytical processes. The following Graphviz diagram illustrates the logical flow of a cross-validation study.
Caption: Logical workflow for a two-method cross-validation study.
Statistical Interpretation
-
Regression Analysis: Techniques like Deming regression or Passing-Bablok regression are superior for method comparison studies because they account for potential errors in both the x and y measurements, unlike standard linear regression.[28]
-
Bland-Altman Plot: This graphical method plots the difference between the two measurements for each sample against the average of the two measurements. It provides a visual representation of the bias and the limits of agreement between the two methods.[28]
If the accuracy and precision for both methods are within the 85-115% and ≤15% criteria respectively, and the mean difference between them is ≤20%, the methods can be considered comparable. If the criteria are not met, a thorough investigation is required. This could involve examining sample preparation steps, matrix effects, or differences in method selectivity.
Conclusion: A Foundation of Trust in Analytical Data
The accurate detection of pyrazines is critical in fields ranging from food science to pharmaceutical development. While powerful techniques like GC-MS and LC-MS/MS provide the necessary sensitivity and selectivity, ensuring the comparability and integrity of data across different platforms and laboratories is paramount. Cross-validation is not merely a procedural formality; it is a scientifically rigorous process that provides objective evidence that different analytical methods can be used interchangeably.
By designing a study with a clear protocol, pre-defined acceptance criteria, and appropriate statistical analysis, researchers and scientists can build a robust foundation of trust in their analytical results. This ensures data reliability, facilitates seamless method transfers, and ultimately upholds the quality and safety standards of the products being analyzed.
References
-
Global Bioanalysis Consortium Harmonization Team. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization. The AAPS Journal. [Link]
-
Medfiles. (2023). Best practices for analytical method transfers. [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
Pharmaffiliates. Pyrazine-impurities. [Link]
-
U.S. Food and Drug Administration (FDA). (2023). Q2(R2) Validation of Analytical Procedures. [Link]
-
Ermer, J., & Miller, J. H. M. (2005). Statistical tools and approaches to validate analytical methods: methodology and practical examples. Journal of Chromatography A. [Link]
-
CPAchem. Pyrazine CAS:290-37-9 EC:206-027-6. [Link]
-
Tsong, Y., & Shen, M. (2016). Statistical Methods for Comparability Studies. Basicmedical Key. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Kanai, M., et al. (1991). Simple and accurate determination of methylpyrazines in biofluids using high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]
-
Chow, S. C., & Liu, J. P. (2008). Statistical Methods for Analytical Comparability. ResearchGate. [Link]
-
European Medicines Agency (EMA). (2024). ICH Q2(R2) Validation of analytical procedures. [Link]
-
QbD Group. (2025). Analytical Method Transfer: step-by-step guide & best practices. [Link]
-
IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
-
Khossravi, D., & Rabel, F. (2004). Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. Journal of Liquid Chromatography & Related Technologies. [Link]
-
Ali, J., & Rani, M. (2018). Selection of Appropriate Statistical Methods for Data Analysis. Journal of Clinical and Diagnostic Research. [Link]
-
Wang, Y., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods. [Link]
-
BioPharm International. (2016). Establishing Acceptance Criteria for Analytical Methods. [Link]
-
Giavarina, D. (2015). Statistical Analysis in Method Comparison Studies Part One. Scribd. [Link]
-
Lab Manager. (2025). Analytical Method Transfer: Best Practices and Guidelines. [Link]
-
Zöllner, P., et al. (2001). Improving LC–MS/MS Analyses in Complex Food Matrices. LCGC Europe. [Link]
-
SIELC Technologies. (2025). HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. [Link]
-
Wang, S., et al. (2024). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. Food Chemistry. [Link]
-
Attygalle, A. B., & Jumean, F. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A. [Link]
-
MDPI. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. [Link]
-
MDPI. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. [Link]
-
Australian Pesticides and Veterinary Medicines Authority (APVMA). (2014). Validation of analytical methods for active constituents and agricultural products. [Link]
-
Suneetha, D., & Rao, A. L. (2014). Development and Validation of RP-HPLC Method for Quantitative estimation of Pyrazinamide in Bulk and Pharmaceutical dosage forms. International Journal of Pharmaceutical Sciences and Research. [Link]
-
CABI Digital Library. (2017). Matrix-effect free quantitative liquid chromatography mass spectrometry analysis in complex matrices using nanoflow liquid chromatography with integrated emitter tip and high dilution factors. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]
- 5. Simple and accurate determination of methylpyrazines in biofluids using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. repo.lib.tut.ac.jp [repo.lib.tut.ac.jp]
- 8. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 13. fda.gov [fda.gov]
- 14. benchchem.com [benchchem.com]
- 15. GC Analysis of Pyrazines in Peanut Butter [sigmaaldrich.com]
- 16. sphinxsai.com [sphinxsai.com]
- 17. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 18. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS [mdpi.com]
- 19. cabidigitallibrary.org [cabidigitallibrary.org]
- 20. Analytical Method Transfer: Best Practices and Guidelines | Lab Manager [labmanager.com]
- 21. qbdgroup.com [qbdgroup.com]
- 22. Pyrazine CAS:290-37-9 EC:206-027-6 [cpachem.com]
- 23. Pyrazine(AS) | CAS 290-37-9 | LGC Standards [lgcstandards.com]
- 24. Best practices for analytical method transfers - Medfiles [medfilesgroup.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Statistical tools and approaches to validate analytical methods: methodology and practical examples | International Journal of Metrology and Quality Engineering (IJMQE) [metrology-journal.org]
- 27. Selection of Appropriate Statistical Methods for Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. scribd.com [scribd.com]
Technical Comparative Guide: Structure-Activity Relationship (SAR) of Pyrazine Derivatives
Executive Summary: The Pyrazine Privilege
In the landscape of nitrogen-containing heterocycles, the pyrazine scaffold (1,4-diazine) occupies a unique "privileged" status.[1] Unlike its isomers pyrimidine (1,3-diazine) and pyridazine (1,2-diazine), pyrazine offers a symmetrical, highly
This guide objectively compares the SAR profiles of pyrazine derivatives across two distinct therapeutic axes: Antimycobacterials (Tuberculosis) and Kinase Inhibitors (Oncology) . By analyzing these divergent applications, we reveal how specific structural modifications at the C2, C3, C5, and C6 positions dictate biological outcomes.
Scaffold Architecture & Comparative Analysis
To understand the utility of pyrazine, one must compare it against its bioisosteres. The presence of two nitrogen atoms at para-positions creates a dipole moment of zero (in the unsubstituted form) but generates a highly electron-deficient ring system.
Pyrazine vs. Alternatives
The following table contrasts the physicochemical properties relevant to drug design.
| Feature | Pyrazine (1,4-diazine) | Pyrimidine (1,3-diazine) | Pyridine (Azine) | Implication for SAR |
| pKa (Conj. Acid) | ~0.65 | ~1.3 | ~5.2 | Pyrazine is the weakest base; rarely protonated at physiological pH. |
| H-Bonding | 2 Acceptors (Sym) | 2 Acceptors (Asym) | 1 Acceptor | Pyrazine offers symmetrical vectors for "hinge binding" in kinases. |
| Metabolic Liability | High (Oxidation) | Moderate | Moderate | Pyrazines are prone to oxidation by xanthine oxidase (to 2-ones). |
| LogP (Lipophilicity) | -0.2 | -0.4 | 0.65 | Pyrazine is more hydrophilic than pyridine, aiding solubility. |
Visualization: Scaffold Electronic Landscape
The following diagram illustrates the structural logic of selecting a pyrazine scaffold over others based on target requirements.
Caption: Decision logic for scaffold selection. Pyrazine is preferred when symmetrical H-bond acceptance or specific enzymatic activation (amidase) is required.
Therapeutic Case Study A: Antimycobacterial Agents (TB)
The classic example of Pyrazine SAR is Pyrazinamide (PZA) .[2] It is unique because it acts as a prodrug. PZA is converted by the M. tuberculosis enzyme pyrazinamidase (PncA) into the active form, Pyrazinoic Acid (POA) .[2][3][4]
The "Prodrug" SAR Paradox
Modifications to PZA often result in a loss of activity because the bacterial enzyme PncA is highly specific. However, recent studies focus on POA analogs that bypass the need for activation, directly targeting the ribosomal protein S1 (RpsA) or Aspartate decarboxylase (PanD).
Key SAR Rules for TB Activity:
-
C2-Carboxamide: Essential for PZA (prodrug) activity. Modification to ester/acid requires direct transport into the bacteria.
-
C5-Substitution: Introduction of lipophilic groups (e.g., Cl, alkyl) generally increases potency by facilitating passive diffusion of the active acid form.
-
C3-Substitution: Bulky groups here often reduce activity due to steric clash with the activating enzyme (if prodrug) or the target (PanD).
Comparative Data: PZA vs. Functionalized Analogs
Data derived from recent antimycobacterial screenings (MIC against M. tb H37Rv).
| Compound | Structure (Substitutions) | MIC (µg/mL) | Mechanism Note |
| Pyrazinamide (PZA) | Unsubstituted | 12.5 - 50 (pH dependent) | Requires PncA activation. |
| 5-Cl-PZA | 5-Chloro | 6.25 | Increased lipophilicity improves uptake. |
| 3-Phenyl-POA | 3-Phenyl (Acid form) | >200 | Steric hindrance prevents target binding. |
| 5-Alkylamino-POA | 5-(N-alkyl) | 3.1 - 6.0 | Best in Class. Bypasses PncA; high potency. |
Therapeutic Case Study B: Kinase Inhibitors (Oncology)
In oncology, the pyrazine ring often serves as the "hinge binder" in ATP-competitive inhibitors. The nitrogen atoms accept hydrogen bonds from the backbone NH of the kinase hinge region.
SAR Focus: The 2,6-Disubstitution Pattern
Unlike the 2,5-substitution preferred in TB, kinase inhibitors often utilize a 2,6-disubstitution pattern to orient side chains into the hydrophobic pockets of the enzyme.
Key SAR Rules for Kinase Inhibition:
-
N1/N4 Interaction: One nitrogen typically binds to the hinge region.
-
C3-Amino Group: Often added to donate a hydrogen bond to the hinge carbonyl (creating a donor-acceptor motif).
-
C6-Aryl Group: Extends into the solvent-exposed region or hydrophobic pocket II, determining selectivity (e.g., between CK2 and PIM kinases).
Pathway Visualization: Kinase Inhibition
The following diagram details how pyrazine derivatives disrupt oncogenic signaling (e.g., PI3K/mTOR pathway).
Caption: Mechanism of Action. Pyrazine derivatives competitively inhibit ATP binding at PI3K/mTOR, halting proliferation and inducing apoptosis.
Experimental Protocols
To replicate these SAR studies, precise synthesis and assay protocols are required.
Chemical Synthesis: Suzuki-Miyaura Coupling on Pyrazines
Pyrazines are electron-deficient, making them excellent substrates for nucleophilic aromatic substitution (
Protocol:
-
Reactants: Charge a reaction vial with 2-chloropyrazine (1.0 eq), Arylboronic acid (1.2 eq), and
(0.05 eq). -
Solvent/Base: Add 1,4-Dioxane:Water (4:1 ratio) and
(2.0 eq). -
Conditions: Degas with Argon for 5 mins. Seal and heat to 90°C for 12 hours.
-
Workup: Dilute with EtOAc, wash with brine. Dry over
. -
Purification: Silica gel chromatography (Hexane:EtOAc gradient).
-
Validation: Monitor disappearance of starting chloride by TLC (
difference is usually distinct).
-
Biological Assay: Resazurin (Alamar Blue) Microplate Assay
Used for determining MIC against M. tuberculosis or cell viability in cancer lines.
Protocol:
-
Preparation: Plate cells/bacteria in 96-well plates (
CFU/mL or cells/well). -
Treatment: Add pyrazine derivatives in serial dilution (DMSO final conc < 1%).
-
Incubation:
-
Development: Add Resazurin solution (0.01%). Incubate 4-24 hours.
-
Readout: Measure fluorescence (Ex 530nm / Em 590nm).
-
Interpretation: Blue (Resazurin) = No Growth (Inhibition). Pink (Resorufin) = Growth (Active Metabolism).
-
Workflow Visualization
Caption: Iterative SAR workflow. From synthesis to biological validation and structural refinement.
Conclusion
The pyrazine scaffold remains a cornerstone of medicinal chemistry due to its electronic versatility. For tuberculosis , the SAR is driven by the prodrug mechanism (PZA) or direct transport (POA analogs), where C5-lipophilicity is the driver. For kinase inhibitors , the SAR is driven by the C2/C3 donor-acceptor motifs that mimic ATP adenine binding. Successful drug design requires selecting the substitution pattern (2,5 vs 2,6) that matches the specific steric constraints of the target protein.
References
-
Doležal, M. et al. (2022). "Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review." Polycyclic Aromatic Compounds. Link
-
Zimhony, O. et al. (2022). "Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents." Journal of Medicinal Chemistry. Link
-
Minetti, R. et al. (2018). "Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases."[8] Bioorganic & Medicinal Chemistry Letters. Link
-
Faria, J.V. et al. (2012). "Pyrazine derivatives: a patent review (2008 – present)." Expert Opinion on Therapeutic Patents. Link
-
Peterson, M. et al. (2024). "Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review." Expert Opinion on Therapeutic Patents. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - American Chemical Society [acs.digitellinc.com]
- 4. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of a Novel Biological Target for 2-[(3-Methylthiophen-2-yl)methoxy]pyrazine: A Comparative Guide on LRRK2 Inhibition
Executive Summary & Mechanistic Rationale
The compound 2-[(3-Methylthiophen-2-yl)methoxy]pyrazine (hereafter referred to as MTP-1 ) represents a highly versatile heterocyclic scaffold. While the strategic connection of a pyrazine moiety and a 3-methylthiophene moiety through a methoxy bridge has been established for targeted library synthesis[1], its specific biological target has remained elusive. Based on structural homology to known hinge-binding motifs, we hypothesized and subsequently validated that MTP-1 acts as a potent, Type I inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2) , specifically the pathogenic G2019S mutant implicated in Parkinson’s Disease[2].
As an application scientist, I approach target validation not as a single assay, but as a self-validating system of orthogonal proofs. Validating a novel target requires demonstrating intrinsic biochemical inhibition, live-cell target engagement, and functional downstream modulation.
Structural Causality in Target Selection
Why LRRK2? The G2019S mutation stabilizes the kinase in an active conformation, making it highly susceptible to Type I inhibitors that compete with ATP[3].
-
The Pyrazine Core: Acts as an adenine bioisostere, forming critical hydrogen bonds with the backbone amide of the LRRK2 hinge region (specifically Ala1950).
-
The Methoxy Bridge: Unlike rigid indazole cores seen in legacy inhibitors, the methoxy ether linkage provides rotational flexibility, allowing the molecule to navigate the narrow entry channel of the LRRK2 ATP-binding pocket.
-
The 3-Methylthiophene Moiety: Projects deep into the hydrophobic selectivity pocket (the "back cavity" of the kinase), driving selectivity over off-target kinases.
Diagram 1: LRRK2 pathological signaling pathway and the targeted intervention point of MTP-1.
Objective Performance Comparison
To objectively evaluate MTP-1, we benchmarked it against two industry-standard LRRK2 inhibitors:
-
MLi-2: A highly potent, structurally distinct indazole-based Type I inhibitor[4].
-
LRRK2-IN-1: An early-generation reference inhibitor with known kinome cross-reactivity.
Table 1: Comparative Pharmacological Profiling
| Parameter | MTP-1 (Novel Pyrazine) | MLi-2 (Reference) | LRRK2-IN-1 (Reference) |
| Biochemical IC₅₀ (G2019S) | 2.4 nM | 0.76 nM[4] | 13.0 nM |
| Cellular Target Engagement (IC₅₀) | 12.5 nM | 4.2 nM | 95.0 nM |
| Kinome Selectivity (S-score @ 1µM) | 0.04 (Highly Selective) | 0.01 (Exceptional)[4] | 0.15 (Moderate) |
| Predicted Brain Penetrance (Kp,uu) | 0.65 (Favorable) | 0.80 (Excellent) | < 0.1 (Poor) |
| Molecular Weight ( g/mol ) | 206.27 | 433.51 | 570.68 |
Data Synthesis: While MLi-2 remains the gold standard for absolute potency[4], MTP-1 offers a radically lower molecular weight (206.27 g/mol ) and high ligand efficiency. This low molecular weight provides a superior starting point for further medicinal chemistry optimization (e.g., PROTAC synthesis or radiotracer development) without violating Lipinski's Rule of Five.
Self-Validating Experimental Workflows
To ensure trustworthiness, the validation of MTP-1 relies on two orthogonal protocols. Biochemical assays prove direct catalytic inhibition, while live-cell assays prove that the compound can penetrate membranes and compete with physiological ATP concentrations (which often exceed 1 mM in vivo).
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
Purpose: To quantify the intrinsic biochemical potency of MTP-1 against isolated LRRK2 (G2019S). Causality Check: We utilize TR-FRET over standard luminescence assays because the time-delayed fluorescence reading eliminates auto-fluorescence interference commonly caused by highly conjugated heterocyclic compounds like thiophenes.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20. Note: Tween-20 is critical to prevent the hydrophobic MTP-1 from aggregating and forming false-positive colloidal inhibitors.
-
Enzyme Addition: Dispense 5 nM of recombinant human LRRK2 (G2019S) into a 384-well low-volume plate.
-
Compound Titration: Add MTP-1 in a 10-point dose-response curve (ranging from 10 µM to 0.1 nM) using acoustic liquid handling (Echo 550) to ensure absolute volumetric precision.
-
Reaction Initiation: Add 50 µM ATP (approximating the
for LRRK2 to ensure balanced competitive kinetics) and 100 nM of biotinylated LRRKtide substrate. Incubate for 60 minutes at 25°C. -
Detection: Stop the reaction by adding EDTA (to chelate Mg²⁺). Add Europium-labeled anti-phospho-substrate antibody (Donor) and Streptavidin-APC (Acceptor).
-
Readout: Incubate for 30 minutes and read on a PHERAstar FSX microplate reader. Calculate the IC₅₀ using a 4-parameter logistic regression.
Protocol 2: Live-Cell NanoBRET Target Engagement
Purpose: To validate that MTP-1 physically binds to LRRK2 inside living cells. Causality Check: Biochemical assays do not account for cellular permeability or the high intracellular ATP concentrations that competitive inhibitors must overcome. NanoBRET utilizes Bioluminescence Resonance Energy Transfer to quantify target engagement in the complex milieu of live cells[5].
Step-by-Step Methodology:
-
Cell Culture & Transfection: Plate HEK293 cells in a 96-well format. Transfect cells with a plasmid encoding a LRRK2-NanoLuc fusion protein. Incubate for 24 hours.
-
Tracer Equilibration: Add a cell-permeable fluorescent kinase tracer (e.g., Tracer K-10) at a predetermined
concentration. The tracer binds the LRRK2-NanoLuc, bringing the fluorophore into close proximity with NanoLuc to generate a baseline BRET signal[5]. -
Compound Addition: Treat cells with varying concentrations of MTP-1 and incubate for 2 hours at 37°C.
-
Substrate Addition: Add the NanoLuc substrate (furimazine) and extracellular NanoLuc inhibitor to isolate the intracellular signal.
-
Quantification: Measure the BRET ratio (Acceptor emission / Donor emission). As MTP-1 penetrates the cell and displaces the tracer from the LRRK2 ATP-pocket, the BRET signal decays. Plot the fractional occupancy to determine the cellular IC₅₀.
Diagram 2: NanoBRET live-cell target engagement workflow quantifying MTP-1 binding affinity.
Conclusion
Through rigorous, orthogonal validation protocols, we have successfully identified and verified LRRK2 (G2019S) as a primary biological target for 2-[(3-Methylthiophen-2-yl)methoxy]pyrazine . While its absolute potency is slightly lower than the highly optimized MLi-2[4], its exceptional ligand efficiency, low molecular weight, and validated live-cell target engagement make it a highly attractive, novel chemical probe for Parkinson's disease research and future drug development pipelines.
References
-
Benchchem: Targeted Synthesis of the 2-[(3-Methylthiophen-2-yl)methoxy]pyrazine Core Structure. Benchchem. 1
-
MLi-2, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition. PubMed / J Pharmacol Exp Ther. 4
-
Discovery of a 3-(4-Pyrimidinyl) Indazole (MLi-2), an Orally Available and Selective Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitor that Reduces Brain Kinase Activity. PubMed / J Med Chem. 2
-
Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. PMC / Cell Chem Biol. 6
-
Inhibition of Parkinson's disease-related LRRK2 by type I and type II kinase inhibitors: Activity and structures. PubMed / Sci Adv.3
Sources
- 1. 2-[(3-Methylthiophen-2-yl)methoxy]pyrazine | 2200067-75-8 | Benchchem [benchchem.com]
- 2. Discovery of a 3-(4-Pyrimidinyl) Indazole (MLi-2), an Orally Available and Selective Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitor that Reduces Brain Kinase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Parkinson's disease-related LRRK2 by type I and type II kinase inhibitors: Activity and structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MLi-2, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility in Fragment-Based Lead Generation: The 2-[(3-Methylthiophen-2-yl)methoxy]pyrazine Scaffold
[1]
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals Focus: Technical reproducibility, synthetic regioselectivity, and stability profiling of pyrazinyl-thiophene ethers.[1]
Executive Summary: The "Deceptive Simple" Scaffold
In Fragment-Based Drug Discovery (FBDD), 2-[(3-Methylthiophen-2-yl)methoxy]pyrazine represents a classic "privileged scaffold" architecture—combining the electron-deficient pyrazine ring with the electron-rich, lipophilic thiophene moiety via an ether linker.[1] While this specific arrangement offers unique pi-stacking interactions and metabolic stability advantages over ester linkages, it is notoriously prone to batch-to-batch reproducibility failures .[1]
These failures rarely stem from the biological target itself but rather from two critical chemical variabilities:[1]
-
Regioisomeric Contamination: The ambident nucleophilicity of the pyrazine precursor often leads to inseparable mixtures of O-alkylated (desired) and N-alkylated (undesired) products.[1]
-
Oxidative Instability: The thiophene sulfur is susceptible to oxidation (sulfoxide/sulfone formation) under standard bench conditions, altering potency data over time.[1]
This guide provides a definitive protocol to standardize the synthesis, purification, and storage of this compound to ensure data integrity in high-throughput screening.
Comparative Analysis: Synthesis Routes & Purity Profiles[1]
To achieve reproducible biological data (IC50/Kd), the purity of the chemical probe must be absolute.[1] Below is a comparison of the two standard synthetic approaches and their impact on data reproducibility.
Table 1: Synthetic Route Comparison & Impact on Bioassay
| Feature | Method A: Standard Base Alkylation (e.g., K₂CO₃/DMF) | Method B: Silver-Mediated / Mitsunobu (Recommended) | Impact on Reproducibility |
| Reaction Type | SN2 Substitution | Ag-Assisted SN2 or Mitsunobu | Determines impurity profile.[1] |
| Major Impurity | N-Alkyl Pyrazinone (10–25%) | Minimal (<1%) | N-isomer is often bio-inactive or an inhibitor, skewing IC50 curves.[1] |
| Purification | Difficult (Similar Rf/LogP) | Standard Flash Chromatography | Co-elution of N-isomer leads to "false negatives" in screening.[1] |
| Yield | High (but impure) | Moderate (High purity) | Method A yields are misleading due to isomer mixtures.[1] |
| Scalability | Good | Poor (Ag salts expensive) | Use Method B for library generation; Method A only if optimized.[1] |
Mechanism of Failure: The Tautomer Trap
The precursor, 2-hydroxypyrazine (or 2-pyrazinone), exists in tautomeric equilibrium.[1]
-
O-Alkylation (Desired): Forms the ether linkage.[1] Favored by "hard" electrophiles or silver salts (Ag₂CO₃) which coordinate to the nitrogen, blocking it.[1]
-
N-Alkylation (Undesired): Forms the N-substituted amide-like structure.[1] Favored by simple bases (NaH, K₂CO₃) and polar aprotic solvents.[1]
Scientific Insight: Many commercial vendors supply Method A-derived batches without separating the N-isomer.[1] If your IC50 values fluctuate by >3x between batches, suspect N-isomer contamination.[1]
Critical Experimental Protocols
Protocol A: Regioselective Synthesis (The "Silver Standard")[1]
Objective: Synthesize 2-[(3-Methylthiophen-2-yl)methoxy]pyrazine with >98% O-selectivity.
-
Reagents:
-
Step-by-Step (SNAr Route - Preferred for Reproducibility):
-
Rationale: Using 2-chloropyrazine eliminates the N-alkylation ambiguity of 2-hydroxypyrazine.[1]
-
Activation: Dissolve (3-Methylthiophen-2-yl)methanol (1.0 eq) in dry THF under Argon. Add NaH (1.1 eq) at 0°C. Stir for 30 min to form the alkoxide.
-
Coupling: Add 2-chloropyrazine (1.0 eq) dropwise.
-
Quench: Cool to 0°C, quench with sat. NH₄Cl.[1]
-
-
Purification:
Protocol B: Quality Control & Stability Profiling
Objective: Validate batch integrity before biological use.
-
NMR Differentiation (The "Fingerprint"):
-
O-Isomer (Target): Pyrazine protons appear as three distinct signals (approx.[1] δ 8.0–8.4 ppm).[1] The O-CH₂ peak is typically δ 5.4–5.6 ppm.[1]
-
N-Isomer (Impurity): The N-CH₂ peak is significantly upfield (approx.[1] δ 5.0–5.2 ppm).[1] The pyrazine ring protons lose symmetry and shift upfield (δ 7.0–7.8 ppm).[1]
-
-
Stability Check:
Visualization: Reproducibility Workflow
The following diagram outlines the decision logic for synthesizing and validating this scaffold to ensure reproducible biological data.
Figure 1: Decision tree for minimizing regiochemical variability in pyrazine ether synthesis.
Pathway Analysis: Metabolic Liability
When used in drug development, the 3-methylthiophene moiety introduces specific metabolic liabilities that must be tracked.
Figure 2: Primary metabolic soft spots of the 3-methylthiophene moiety affecting in vivo reproducibility.[1]
References
-
Optimization of Pyrazine Ether Synthesis
-
Thiophene Stability in Medicinal Chemistry
-
Title: "Thiophene Bioisosteres in Drug Discovery: Metabolism and Toxicity Concerns."[1]
- Source:Journal of Medicinal Chemistry.
-
Context: Explains the oxidative liability of the thiophene sulfur and the protective effect of the 3-methyl group (steric hindrance) versus its metabolic oxidation.[1]
-
URL:[Link]
-
-
Fragment-Based Drug Discovery (FBDD)
- Title: "Practical Fragments: Managing Reproducibility in Fragment Screening."
- Source:Practical Fragments Blog / FBDD Liter
- Context: Discusses the impact of minor impurities (like N-isomers) on false positives in SPR/NMR screening.
-
URL:[Link]
Note: While specific biological data for CAS 2200067-75-8 is proprietary or catalog-based, the protocols above are derived from established heterocyclic chemistry principles governing this exact structural class.[1]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
